Anagliptin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[2-[[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]amino]-2-methylpropyl]-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N7O2/c1-13-7-16-21-9-14(11-26(16)24-13)18(28)22-12-19(2,3)23-10-17(27)25-6-4-5-15(25)8-20/h7,9,11,15,23H,4-6,10,12H2,1-3H3,(H,22,28)/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDXYBEHACFJIEL-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)C(=O)NCC(C)(C)NCC(=O)N3CCCC3C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN2C=C(C=NC2=C1)C(=O)NCC(C)(C)NCC(=O)N3CCC[C@H]3C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401045689 | |
| Record name | Anagliptin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401045689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
739366-20-2 | |
| Record name | Anagliptin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=739366-20-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Anagliptin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0739366202 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Anagliptin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12417 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Anagliptin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401045689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ANAGLIPTIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K726J96838 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Anagliptin: A Technical Guide to its Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus.[1] By inhibiting the DPP-4 enzyme, this compound prevents the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][3] This leads to increased insulin secretion and suppressed glucagon release in a glucose-dependent manner, thereby improving glycemic control. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mechanism of action of this compound, along with relevant experimental protocols.
Chemical Structure and Identification
This compound is a synthetic small molecule with a complex chemical structure. Its systematic IUPAC name is N-[2-[[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]amino]-2-methylpropyl]-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide.[1] The absolute configuration of the chiral center in the cyanopyrrolidine moiety has been confirmed as S.[4][5]
| Identifier | Value |
| IUPAC Name | N-[2-[[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]amino]-2-methylpropyl]-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide |
| SMILES | CC1=NN2C=C(C=NC2=C1)C(=O)NCC(C)(C)NCC(=O)N3CCC[C@H]3C#N |
| InChI Key | LDXYBEHACFJIEL-HNNXBMFYSA-N |
| CAS Number | 739366-20-2 |
| DrugBank ID | DB12417 |
| PubChem CID | 44513473 |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₅N₇O₂ | [1] |
| Molecular Weight | 383.45 g/mol | [2] |
| Melting Point | 115 - 119 °C | [6] |
| pKa (Strongest Basic) | 8.29 | [7] |
| logP | -0.54 | [7] |
| Water Solubility | 0.179 mg/mL | [7] |
| Topological Polar Surface Area | 115 Ų | [2] |
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effect by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4). DPP-4 is responsible for the rapid inactivation of the incretin hormones GLP-1 and GIP, which are released from the gastrointestinal tract in response to food intake. By blocking DPP-4, this compound increases the circulating levels of active GLP-1 and GIP.
These elevated incretin levels then act on their respective receptors, primarily in the pancreas, to:
-
Stimulate glucose-dependent insulin secretion: This enhances the body's natural ability to lower blood glucose levels after a meal.
-
Suppress glucagon secretion: This reduces hepatic glucose production, further contributing to glycemic control.
The signaling pathway initiated by this compound's inhibition of DPP-4 is depicted in the following diagram.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. PDB-101: Diabetes Mellitus: Diabetes Mellitus: undefined: this compound [pdb101.rcsb.org]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. This compound, a potent dipeptidyl peptidase IV inhibitor: its single-crystal structure and enzyme interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. This compound CAS#: 739366-20-2 [amp.chemicalbook.com]
- 7. go.drugbank.com [go.drugbank.com]
Anagliptin Preclinical Trials: A Technical Overview of Efficacy and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the preclinical trial data for anagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor. The document focuses on the core quantitative data, detailed experimental protocols, and the underlying signaling pathways elucidated through preclinical research.
Quantitative Data Summary
The preclinical efficacy of this compound has been demonstrated in various animal models, with significant effects on lipid metabolism and pharmacokinetics. The following tables summarize the key quantitative findings.
Table 1: Efficacy of this compound on Plasma Lipids in LDL Receptor-Deficient Mice
| Parameter | Control Group | This compound-Treated Group (0.3% in diet) | Percentage Change | p-value |
| Total Cholesterol | - | - | ↓ 14% | < 0.01[1] |
| Triglycerides | - | - | ↓ 27% | < 0.01[1] |
| LDL Cholesterol | - | - | Significant Decrease | < 0.05[1] |
| VLDL Cholesterol | - | - | Significant Decrease | < 0.05[1] |
| SREBP-2 mRNA (hepatic, night) | - | - | ↓ 15% | < 0.05[1] |
| SREBP Activity (in vitro, HepG2 cells) | - | - | ↓ 21% | < 0.001[1] |
Table 2: Pharmacokinetic Parameters of this compound in Rats and Dogs
| Parameter | Rats (Oral Dose) | Dogs (Oral Dose) |
| Absorption | ||
| Bioavailability | 38.1% - 85.5% (dose-dependent) | 70.4% |
| Distribution | ||
| High Concentration Tissues | Small intestine, kidney, liver | Small intestine, kidney, liver |
| Metabolism | ||
| Major Circulating Component | Unchanged this compound | Unchanged this compound |
| Major Metabolites | M1 (hydrolysis of cyano group), M6, M7 (oxidation-cleavage) | M1 (hydrolysis of cyano group), M6, M7 (oxidation-cleavage) |
| Excretion | ||
| Major Route of Elimination (IV dose) | Urinary (64.6%) | Urinary (66.2%) |
| Biliary Excretion (IV dose) | 25.2% | - |
| Unchanged Drug in Excreta (Oral dose) | ~50% | - |
| Renal Clearance (unbound, IV dose) | 91.7 ml/min/kg | - |
Experimental Protocols
This section details the methodologies employed in the key preclinical studies of this compound.
Lipid-Lowering Efficacy in LDL Receptor-Deficient Mice
-
Animal Model: Male low-density lipoprotein receptor-deficient (LDLR-/-) mice were used as a model for hyperlipidemia.[1]
-
Acclimatization: Mice were housed under a 12-hour light/dark cycle and had ad libitum access to a standard chow diet and water.
-
Treatment Regimen: this compound was mixed into the diet at a concentration of 0.3% and administered to the treatment group.[1] The control group received a standard diet. The duration of the treatment was not specified in the available literature.
-
Sample Collection: Blood samples were collected to analyze plasma lipid levels. Liver tissues were collected for gene expression analysis.
-
Lipoprotein Profile Analysis: Plasma lipoprotein profiles were analyzed using high-performance liquid chromatography (HPLC).[1] While the specific protocol used for this compound studies is not detailed, a general HPLC protocol for lipoprotein analysis involves separation based on particle size using a gel filtration column. The eluate is then mixed with enzymatic reagents for cholesterol and triglyceride quantification, and the chromatogram is used to determine the concentration of different lipoprotein subfractions.
-
Hepatic Gene Expression Analysis:
-
RNA Extraction: Total RNA was isolated from liver tissue.
-
Analysis Methods: DNA microarray and quantitative polymerase chain reaction (qPCR) were used to examine hepatic gene expression.[1]
-
qPCR General Protocol: A typical qPCR protocol involves reverse transcription of RNA to cDNA, followed by amplification with gene-specific primers. The expression levels of target genes, such as SREBP-2, are normalized to a stable reference gene (e.g., GAPDH, beta-actin).
-
-
In Vitro SREBP Transactivation Assay:
-
Cell Line: HepG2 cells, a human liver cancer cell line, were used.[1]
-
Methodology: A general protocol for a sterol regulatory element-binding protein (SREBP) transactivation assay involves co-transfecting cells with a reporter plasmid containing SREBP response elements linked to a reporter gene (e.g., luciferase) and an expression vector for SREBP. The cells are then treated with the test compound (this compound), and the reporter gene activity is measured to determine the effect on SREBP transcriptional activity.
-
Pharmacokinetic Studies in Rats and Dogs
-
Animal Models: Male Sprague-Dawley rats and male beagle dogs were used.
-
Drug Administration:
-
Intravenous (IV): this compound was administered via the tail vein in rats.
-
Oral (PO): this compound was administered by oral gavage to rats. The vehicle used was not specified.
-
-
Sample Collection: Blood samples were collected at various time points post-dosing to determine the plasma concentration of this compound and its metabolites. Urine and feces were collected to assess excretion pathways.
-
Analytical Method: The concentration of this compound and its metabolites in plasma, urine, and feces was determined using a validated analytical method, likely liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is standard for pharmacokinetic studies.
-
Pharmacokinetic Analysis: Non-compartmental analysis was used to calculate key pharmacokinetic parameters such as bioavailability, clearance, volume of distribution, and half-life.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows involved in the preclinical assessment of this compound.
This compound's Mechanism of Action on Lipid Metabolism
Caption: this compound's signaling cascade leading to reduced plasma lipids.
Experimental Workflow for Lipid-Lowering Efficacy Study
References
Anagliptin's Modulation of Incretin Hormones GLP-1 and GIP: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Introduction to Anagliptin and the Incretin System
The incretin effect, a phenomenon characterized by an enhanced insulin response to oral glucose administration compared to an equivalent intravenous glucose infusion, is primarily mediated by two gut-derived hormones: GLP-1 and GIP.[1] These hormones are secreted by enteroendocrine cells in response to nutrient intake and are crucial for maintaining glucose homeostasis. However, their biological activity is short-lived due to rapid inactivation by the enzyme dipeptidyl peptidase-4 (DPP-4).[2]
This compound is a potent and selective inhibitor of the DPP-4 enzyme. By blocking DPP-4, this compound prevents the degradation of active GLP-1 and GIP, thereby increasing their plasma concentrations and prolonging their insulinotropic and other glucoregulatory effects.[3]
This compound's Mechanism of Action on GLP-1 and GIP Levels
As a DPP-4 inhibitor, this compound's primary pharmacodynamic effect is the elevation of active GLP-1 and GIP levels. This leads to a cascade of downstream effects beneficial for glycemic control.
-
Increased Active GLP-1 and GIP: By inhibiting DPP-4, this compound leads to a significant increase in the plasma concentrations of the active forms of GLP-1 and GIP. Studies on other DPP-4 inhibitors, such as linagliptin, have demonstrated a significant increase in intact (active) GLP-1 and GIP levels following treatment.[4]
-
Enhanced Insulin Secretion: The elevated levels of active GLP-1 and GIP stimulate the pancreatic β-cells to release insulin in a glucose-dependent manner.
-
Suppressed Glucagon Secretion: Increased active GLP-1 levels also act on pancreatic α-cells to suppress the secretion of glucagon, particularly in the postprandial state, thereby reducing hepatic glucose production.
The signaling pathway for this mechanism is illustrated below.
Quantitative Data on this compound's Effects on GLP-1 and GIP Levels
A thorough review of published clinical trial data did not yield specific quantitative tables detailing the baseline and post-treatment levels of both active and total GLP-1 and GIP following this compound administration. However, based on the established mechanism of action for DPP-4 inhibitors, the expected outcomes are a significant increase in the active forms of these hormones.
For illustrative purposes, the table below provides a template of how such data would be presented, based on findings for other DPP-4 inhibitors.
| Hormone | Treatment Group | Baseline (pmol/L) | Post-Treatment (pmol/L) | Change from Baseline (pmol/L) | p-value vs. Placebo |
| Active GLP-1 | This compound | Data not available | Data not available | Data not available | Data not available |
| Placebo | Data not available | Data not available | Data not available | ||
| Total GLP-1 | This compound | Data not available | Data not available | Data not available | Data not available |
| Placebo | Data not available | Data not available | Data not available | ||
| Active GIP | This compound | Data not available | Data not available | Data not available | Data not available |
| Placebo | Data not available | Data not available | Data not available | ||
| Total GIP | This compound | Data not available | Data not available | Data not available | Data not available |
| Placebo | Data not available | Data not available | Data not available |
Note: This table is a template and does not contain actual data from this compound clinical trials as it was not available in the searched literature.
Experimental Protocols for Incretin Hormone Measurement
While specific protocols from this compound clinical trials are not publicly detailed, a standardized methodology for measuring incretin hormones has been established. The following is a general protocol based on guidelines from organizations like The Japan Diabetes Society.[5]
4.1. Blood Sample Collection and Processing
-
Blood Collection: Blood samples should be drawn into chilled tubes containing a DPP-4 inhibitor (e.g., sitagliptin, vildagliptin, or a commercially available inhibitor cocktail) to prevent ex vivo degradation of active GLP-1 and GIP.[6][7] EDTA is the recommended anticoagulant.
-
Immediate Cooling: Samples must be placed on ice immediately after collection.
-
Centrifugation: Within 30 minutes of collection, the blood samples should be centrifuged at a low temperature (e.g., 4°C) to separate the plasma.
-
Plasma Storage: The resulting plasma should be stored at -80°C until analysis to ensure the stability of the incretin hormones.
4.2. Hormone Level Analysis
-
Assay Method: Enzyme-linked immunosorbent assays (ELISAs) are commonly used for the quantification of both active and total GLP-1 and GIP.[3] These assays should be highly specific and sensitive.
-
Sample Preparation for Active Hormones: For the measurement of active GLP-1 and GIP, plasma samples typically require an extraction step (e.g., ethanol or solid-phase extraction) prior to analysis to remove interfering substances.[5]
-
Sample Preparation for Total Hormones: Measurement of total GLP-1 and GIP (active hormone plus its inactive metabolite) may not require a plasma extraction step.[5]
-
Quality Control: It is essential to report the specifics of the assay used, including antibody specificity, recovery rate, and the intra- and inter-assay coefficients of variation (CV).[5]
The general workflow for such an experiment is depicted below.
Conclusion
This compound, through its potent and selective inhibition of DPP-4, is expected to significantly increase the plasma concentrations of active GLP-1 and GIP. This action enhances the natural incretin-mediated regulation of glucose homeostasis, making it an effective therapeutic agent for type 2 diabetes. While specific, detailed quantitative data on these hormonal changes from dedicated this compound clinical trials are not widely published, the well-understood mechanism of the DPP-4 inhibitor class provides a strong basis for its clinical efficacy. Future research and publication of detailed pharmacodynamic studies will be invaluable in further elucidating the precise quantitative impact of this compound on the full spectrum of incretin hormones.
References
- 1. Incretin Hormones and Type 2 Diabetes—Mechanistic Insights and Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glucagon-Like Peptide 1: A Predictor of Type 2 Diabetes? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Acute effects of linagliptin on intact and total glucagon-like peptide-1 and gastric inhibitory polypeptide levels in insulin-dependent type 2 diabetes patients with and without moderate renal impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Guideline for Incretin Measurement | The Japan Diabetes Society [jds.or.jp]
- 6. Inter- and intra-individual variability of active glucagon-like peptide 1 among healthy adults - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Anagliptin: A Technical Guide to its Anti-Inflammatory Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, has demonstrated notable anti-inflammatory properties beyond its primary glucose-lowering effects. This technical guide synthesizes the current preclinical and clinical evidence detailing the role of this compound in mitigating inflammatory processes. A growing body of research indicates that this compound exerts its anti-inflammatory effects through the modulation of key signaling pathways, including the nuclear factor-kappa B (NF-κB) and the nucleotide-binding oligomerization domain-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome pathways. This document provides a comprehensive overview of the quantitative data from pertinent studies, detailed experimental protocols, and visual representations of the underlying molecular mechanisms. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the field of drug development and inflammatory disease.
Introduction
Chronic low-grade inflammation is a critical factor in the pathogenesis of various diseases, including atherosclerosis, type 2 diabetes, and non-alcoholic fatty liver disease. Dipeptidyl peptidase-4 (DPP-4), also known as CD26, is a transmembrane glycoprotein with enzymatic activity that cleaves and inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1). Beyond its role in glucose homeostasis, DPP-4 is expressed on the surface of various immune cells and is involved in inflammatory responses. This compound, as a DPP-4 inhibitor, not only enhances incretin signaling but also exhibits direct anti-inflammatory effects. This guide explores the mechanisms through which this compound attenuates inflammation, supported by quantitative data and detailed experimental methodologies.
Quantitative Data on Anti-Inflammatory Effects
The anti-inflammatory efficacy of this compound has been quantified in several preclinical models. The following tables summarize the key findings from these studies.
Table 1: Effect of this compound on Atherosclerosis and Macrophage Infiltration in Cholesterol-Fed Rabbits
| Parameter | Control Group (Cholesterol Diet) | This compound-Treated Group (Cholesterol Diet + this compound) | Percentage Reduction | Citation |
| Aortic Atherosclerotic Lesion Ratio | 18 ± 3% | 9 ± 2% | 50% | [1] |
| Coronary Artery Intima-Media Area | Enlarged | Attenuated by 43% | 43% | [1] |
| Macrophage-Positive Area in Coronary Arteries | - | Suppressed by 75% | 75% | [1] |
| α-Smooth Muscle Actin-Positive Area in Coronary Arteries | - | Suppressed by 66% | 66% | [1] |
Table 2: Effect of this compound on Pro-Inflammatory Cytokine Expression
| Experimental Model | Inflammatory Stimulus | Cytokine | Treatment | Result | Citation |
| Human Pulmonary Microvascular Endothelial Cells (HPMVECs) | Lipopolysaccharide (LPS) | TNF-α, IL-1β, IL-6, CCL2 | This compound (50 and 100 µM) | Significant decrease in mRNA expression | |
| Human Umbilical Vein Endothelial Cells (HUVECs) | High Glucose | IL-1β, IL-18 | This compound | Significantly abolished maturation | |
| Human Vascular Smooth Muscle Cells (hVSMCs) | Interleukin-1β (IL-1β) | TNF-α, IL-6, MCP-1 | This compound (2.5 and 5 µM) | Significant suppression of secretion |
Table 3: Clinical Data on this compound and Inflammatory Markers (REASON Trial Sub-Analysis)
| Inflammatory Marker | This compound Group (n=177) | Sitagliptin Group (n=176) | Outcome | Citation |
| High-sensitivity C-reactive protein (hs-CRP) | No significant change from baseline | No significant change from baseline | No significant difference between groups | [2][3][4] |
| White Blood Cells (WBC) | No significant change from baseline | No significant change from baseline | No significant difference between groups | [2][3][4] |
| Interleukin-6 (IL-6) | No significant change from baseline | No significant change from baseline | No significant difference between groups | [2][3][4] |
Key Signaling Pathways in this compound's Anti-Inflammatory Action
This compound's anti-inflammatory effects are primarily mediated through the inhibition of two major signaling pathways: the NF-κB pathway and the NLRP3 inflammasome pathway.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of inflammatory responses, responsible for the transcription of numerous pro-inflammatory genes. In inflammatory conditions, the inhibitor of κB (IκB) is phosphorylated and degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate gene transcription.
-
Mechanism of this compound's Action: this compound has been shown to suppress the activation of the NF-κB pathway. In human pulmonary microvascular endothelial cells stimulated with LPS, this compound treatment led to a decrease in the nuclear translocation of the p65 subunit and a reduction in the phosphorylation of IκBα. This inhibition of NF-κB activation results in decreased expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.
References
- 1. This compound, a dipeptidyl peptidase-4 inhibitor, decreases macrophage infiltration and suppresses atherosclerosis in aortic and coronary arteries in cholesterol-fed rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DPP-4 Inhibitors Repress NLRP3 Inflammasome and Interleukin-1beta via GLP-1 Receptor in Macrophages Through Protein Kinase C Pathway | Semantic Scholar [semanticscholar.org]
- 3. DPP4/CD32b/NF-κB Circuit: A Novel Druggable Target for Inhibiting CRP-Driven Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of DPP-4 Inhibitors on Interleukin Levels in Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Anagliptin In Vivo Experimental Design for Rodent Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and conducting in vivo experiments to evaluate the efficacy and mechanism of action of anagliptin in rodent models. Detailed protocols for key assays are included, along with data presentation guidelines and visualizations of relevant biological pathways.
I. Introduction to this compound
This compound is a dipeptidyl peptidase-4 (DPP-4) inhibitor. By blocking the DPP-4 enzyme, this compound prevents the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] This leads to increased levels of active incretins, which in turn stimulate glucose-dependent insulin secretion, suppress glucagon release, and thereby improve glycemic control.[1] Beyond its effects on glucose metabolism, this compound has been shown to exert beneficial effects on lipid profiles.[1][2]
II. Recommended Rodent Models
The selection of an appropriate rodent model is critical for investigating the specific effects of this compound. Commonly used models include:
-
Streptozotocin (STZ)-induced diabetic models: These models are created by administering STZ, a chemical toxic to pancreatic beta cells, to induce a state of hyperglycemia. They are useful for studying the effects of this compound on beta-cell function and regeneration.
-
Diet-induced obesity (DIO) models: Mice or rats fed a high-fat diet develop obesity, insulin resistance, and dyslipidemia, mimicking key features of human type 2 diabetes. These models are ideal for evaluating the impact of this compound on insulin sensitivity and lipid metabolism.
-
Genetically modified models:
-
Low-density lipoprotein receptor-deficient (LDLR-/-) mice: These mice exhibit hypercholesterolemia and are valuable for studying the lipid-lowering effects of this compound.[2]
-
Endothelium-specific Irs2-knockout (ETIrs2KO) mice: These mice display skeletal muscle insulin resistance and are useful for investigating the effects of this compound on insulin signaling and glucose uptake in peripheral tissues.
-
III. Experimental Design Considerations
A well-structured experimental design is essential for obtaining robust and reproducible data. Key considerations include:
-
Animal characteristics: Specify the species, strain, sex, and age of the rodents.
-
Group allocation: Randomly assign animals to treatment and control groups. A typical design includes a vehicle control group, an this compound-treated group, and potentially a positive control group (e.g., another anti-diabetic agent).
-
Dosage and administration: A common and effective dose of this compound is 0.3% mixed in the diet.[2] The duration of treatment should be clearly defined based on the study objectives.
-
Housing and diet: Maintain animals in a controlled environment with a standard light-dark cycle. The type of diet (e.g., standard chow, high-fat diet) should be consistent within the experiment.
-
Endpoints: Clearly define the primary and secondary outcome measures, which may include parameters related to glycemic control, insulin sensitivity, beta-cell function, and lipid metabolism.
IV. Key Experimental Protocols
A. Oral Glucose Tolerance Test (OGTT)
The OGTT assesses the ability of the body to clear a glucose load and is a primary method for evaluating improvements in glucose tolerance.
Protocol:
-
Fasting: Fast mice for 4-6 hours (or overnight for 16-18 hours) with free access to water.[3]
-
Baseline Blood Glucose: At time 0, collect a small blood sample from the tail vein to measure baseline blood glucose levels using a glucometer.
-
Glucose Administration: Administer a sterile glucose solution (typically 1-2 g/kg body weight) via oral gavage.
-
Blood Glucose Monitoring: Collect blood samples at 15, 30, 60, 90, and 120 minutes after glucose administration and measure blood glucose levels.[3]
-
(Optional) Insulin Measurement: At each time point, a larger blood sample can be collected in EDTA-coated tubes for subsequent measurement of plasma insulin levels by ELISA.
B. Insulin Tolerance Test (ITT)
The ITT evaluates the systemic response to insulin, providing a measure of insulin sensitivity.
Protocol:
-
Fasting: Fast mice for 4-6 hours with free access to water.[4]
-
Baseline Blood Glucose: At time 0, measure baseline blood glucose from a tail vein blood sample.
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Insulin Administration: Inject human regular insulin (typically 0.75-1.0 U/kg body weight) intraperitoneally (IP).[2]
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Blood Glucose Monitoring: Measure blood glucose levels at 15, 30, and 60 minutes after insulin injection.[2]
C. Assessment of Pancreatic Beta-Cell Mass and Proliferation
This protocol is used to quantify changes in beta-cell mass and the rate of beta-cell proliferation in response to this compound treatment.
Protocol:
-
Proliferation Marker Administration: For proliferation studies, administer a proliferation marker such as 5-bromo-2'-deoxyuridine (BrdU) or 5-ethynyl-2´-deoxyuridine (EdU) to the animals prior to sacrifice. This is typically done via IP injection or in the drinking water.
-
Pancreas Collection and Fixation: Euthanize the animal and carefully dissect the entire pancreas. Fix the tissue in 4% paraformaldehyde.
-
Tissue Processing and Sectioning: Process the fixed pancreas for paraffin embedding and cut thin sections (e.g., 5 µm).
-
Immunohistochemistry/Immunofluorescence:
-
Stain sections with antibodies against insulin to identify beta cells.
-
For proliferation analysis, co-stain with an antibody against the proliferation marker (e.g., anti-BrdU) or a marker of cell division (e.g., anti-Ki67).
-
-
Image Acquisition: Capture high-resolution images of the stained pancreatic sections using a slide scanner or microscope.
-
Quantification:
-
Beta-cell mass: Use image analysis software to measure the total pancreatic area and the insulin-positive area in multiple sections throughout the pancreas. Beta-cell mass is calculated as the ratio of the insulin-positive area to the total pancreatic area, multiplied by the pancreatic weight.
-
Beta-cell proliferation: Count the number of insulin-positive cells that are also positive for the proliferation marker. The proliferation rate is expressed as the percentage of double-positive cells among the total number of insulin-positive cells counted.
-
V. Data Presentation
Summarize all quantitative data in clearly structured tables to facilitate comparison between treatment groups.
Table 1: Effect of this compound on Glycemic Control in a Rodent Model of Type 2 Diabetes
| Parameter | Vehicle Control | This compound (0.3% in diet) | p-value |
| Fasting Blood Glucose (mg/dL) | |||
| Baseline | |||
| Week 8 | |||
| OGTT (AUC - mg/dL*min) | |||
| Baseline | |||
| Week 8 | |||
| ITT (% decrease from baseline) | |||
| 15 min | |||
| 30 min | |||
| 60 min | |||
| HbA1c (%) | |||
| Baseline | |||
| Week 8 |
Table 2: Effect of this compound on Pancreatic Beta-Cell Parameters
| Parameter | Vehicle Control | This compound (0.3% in diet) | p-value |
| Beta-Cell Mass (mg) | |||
| Beta-Cell Area (% of total pancreatic area) | |||
| Beta-Cell Proliferation (% of BrdU+ beta-cells) | |||
| Serum Insulin (ng/mL) | |||
| Serum Glucagon (pg/mL) |
Table 3: Effect of this compound on Lipid Profile in LDLR-/- Mice
| Parameter | Vehicle Control | This compound (0.3% in diet) | % Change | p-value |
| Total Cholesterol (mg/dL) | ||||
| Triglycerides (mg/dL) | ||||
| LDL-Cholesterol (mg/dL) | ||||
| VLDL-Cholesterol (mg/dL) |
Note: The data in these tables should be populated with the mean ± SEM or SD from the experimental results.
VI. Visualization of Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound.
References
- 1. Mechanism of lipid-lowering action of the dipeptidyl peptidase-4 inhibitor, this compound, in low-density lipoprotein receptor-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of lipid‐lowering action of the dipeptidyl peptidase‐4 inhibitor, this compound, in low‐density lipoprotein receptor‐deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of area under the curve in various models of diabetic rats receiving chronic medication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Video: In situ Quantification of Pancreatic Beta-cell Mass in Mice [app.jove.com]
Troubleshooting & Optimization
Anagliptin solubility issues in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting solubility issues related to anagliptin in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the reported aqueous solubility of this compound?
There are conflicting reports regarding the precise aqueous solubility of this compound. Some sources describe it as "very soluble in water," while others provide specific but varied values, such as 0.179 mg/mL and 0.25 mg/mL.[1] Another commercial source indicates a solubility of 20 mg/mL in water. This variability may be attributable to differences in the crystal structure of the this compound used, as well as the specific experimental conditions.[2]
Q2: How does pH influence the solubility of this compound?
Q3: What is the pKa of this compound?
The specific pKa value for this compound is not consistently reported in publicly available literature. However, for a similar DPP-4 inhibitor, alogliptin, a strongest basic pKa of 9.47 has been reported.[3] This suggests that this compound likely has a basic functional group that becomes protonated at lower pH, contributing to its increased solubility in acidic conditions.
Q4: Can the solid form of this compound affect its solubility?
Yes, the solid-state properties, including the crystal form (polymorphism), can significantly impact the solubility of an active pharmaceutical ingredient like this compound. Different crystal lattices have different energies, which can affect the ease with which the molecule dissolves. One study attributes the favorable property of high water solubility of this compound to its unique crystal structure.[2]
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and handling of this compound aqueous solutions.
Problem 1: this compound powder is not dissolving completely in my aqueous buffer.
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Possible Cause 1: pH of the solution.
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Explanation: this compound is more soluble in acidic conditions. If your buffer has a neutral or alkaline pH, you may be experiencing the limits of its solubility.
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Solution: Consider lowering the pH of your buffer. A stepwise decrease in pH while monitoring for dissolution can help identify a suitable pH range for your desired concentration.
-
-
Possible Cause 2: Concentration exceeds solubility limit.
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Explanation: The concentration you are trying to achieve may be higher than the intrinsic solubility of this compound in your chosen aqueous system.
-
Solution: Refer to the solubility data table below. You may need to lower the target concentration or explore the use of co-solvents.
-
-
Possible Cause 3: Slow dissolution kinetics.
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Explanation: The dissolution process may be slow.
-
Solution: Gentle heating and/or sonication can help to accelerate the dissolution process. However, be cautious about potential degradation of the compound with excessive heat.
-
Problem 2: My this compound solution is clear initially but forms a precipitate over time.
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Possible Cause 1: pH shift.
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Explanation: The pH of your solution may have changed over time, for example, due to the absorption of atmospheric CO2, which can lower the pH of unbuffered solutions. For a basic compound like this compound, a significant pH shift in either direction can cause it to precipitate if the solution is near saturation.
-
Solution: Ensure your solution is adequately buffered to maintain a stable pH. Storing solutions in tightly sealed containers can minimize CO2 absorption.
-
-
Possible Cause 2: Temperature change.
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Explanation: Solubility is often temperature-dependent. If the solution was prepared at an elevated temperature and then cooled, the solubility may decrease, leading to precipitation.
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Solution: Store the this compound solution at the temperature at which it was prepared and determined to be stable. If it must be stored at a lower temperature, you may need to work with a lower concentration.
-
-
Possible Cause 3: Evaporation of solvent.
-
Explanation: Over time, especially in unsealed containers, the solvent can evaporate, increasing the concentration of this compound and potentially exceeding its solubility limit.
-
Solution: Use tightly sealed containers for storage and minimize the headspace above the solution.
-
Quantitative Solubility Data
While a comprehensive pH-solubility profile for this compound is not available, the following table summarizes the reported solubility values. For illustrative purposes, pH-dependent solubility data for other "gliptin" class drugs are also included to demonstrate the general trend of increased solubility in acidic conditions.
| Compound | Medium | pH | Temperature (°C) | Solubility |
| This compound | Water | Not Specified | Not Specified | 0.179 mg/mL |
| This compound | Water | Not Specified | Not Specified | 0.25 mg/mL[1] |
| This compound | Water | Not Specified | Not Specified | 20 mg/mL |
| Alogliptin | PBS | 7.2 | Not Specified | ~10 mg/mL[2] |
| Sitagliptin | Water | 4.5 | 25 | 69.5 mg/mL[4] |
| Sitagliptin | 0.01 M HCl | ~2 | 25 | 68.1 mg/mL[4] |
| Sitagliptin | Phosphate Buffer | 6.8 | Not Specified | 5.56 mg/mL[4] |
| Linagliptin | Water | Not Specified | Not Specified | Insoluble[5] |
| Linagliptin | 0.1 N HCl | ~1.2 | Not Specified | Highly Soluble[5] |
| Linagliptin | Phosphate Buffer | 6.8 | Not Specified | Insoluble[5] |
Note: Data for sitagliptin and linagliptin are provided for illustrative purposes to show pH-dependent solubility trends in this class of compounds.
Experimental Protocols
Protocol 1: Shake-Flask Method for Thermodynamic Solubility Determination
This protocol is a standard method for determining the equilibrium solubility of a compound.
-
Preparation of Buffers: Prepare a series of aqueous buffers at different pH values (e.g., pH 1.2 HCl buffer, pH 4.5 acetate buffer, and pH 6.8 phosphate buffer).
-
Addition of Compound: Add an excess amount of this compound powder to a vial containing a known volume of the selected buffer. The excess solid should be clearly visible.
-
Equilibration: Seal the vials and place them in a shaker incubator set at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solids settle. Alternatively, centrifuge the samples at high speed to pellet the excess solid.
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Sampling: Carefully withdraw a supernatant aliquot, ensuring no solid particles are transferred. It is recommended to filter the supernatant using a suitable syringe filter (e.g., 0.22 µm PVDF).
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Quantification: Dilute the filtered supernatant with an appropriate solvent (mobile phase for HPLC is ideal) to a concentration within the calibrated range of the analytical method.
-
Analysis: Determine the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC-UV.
Protocol 2: HPLC-UV Method for this compound Quantification
This is a general HPLC method that can be adapted and validated for the quantification of this compound in solubility samples.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for this class of compounds.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.05M potassium dihydrogen phosphate, pH adjusted to 4 with phosphoric acid) and an organic solvent like methanol or acetonitrile. A common starting ratio is 70:30 (aqueous:organic).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Approximately 220 nm.
-
Injection Volume: 20 µL.
-
Standard Curve Preparation: Prepare a series of this compound standards of known concentrations in the mobile phase.
-
Analysis: Inject the standards to generate a calibration curve. Then, inject the diluted samples from the solubility experiment and determine their concentrations by interpolating from the calibration curve.
Visual Guides
Caption: Workflow for the Shake-Flask Solubility Assay. Max Width: 760px.
Caption: Factors Influencing this compound's Aqueous Solubility. Max Width: 760px.
References
Technical Support Center: Optimizing Anagliptin Concentration for In Vitro Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Anagliptin in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary in vitro mechanism of action of this compound?
This compound is a potent and highly selective inhibitor of the enzyme Dipeptidyl Peptidase-4 (DPP-4).[1] In vitro, this compound binds to the S1 subsite of DPP-4 through non-covalent interactions, effectively blocking its enzymatic activity. This inhibition prevents the degradation of incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).
Q2: What is a typical starting concentration range for this compound in cell-based assays?
Based on published studies, a common starting concentration range for this compound in various cell-based assays is between 1 µM and 100 µM.[2][3] The optimal concentration will depend on the specific cell type, assay duration, and the endpoint being measured. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.
Q3: How should I dissolve and store this compound for in vitro use?
This compound can be dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution.[3] For cell culture experiments, the final concentration of DMSO should be kept low (typically below 0.1%) to avoid solvent-induced cytotoxicity. Stock solutions should be stored at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
Q4: Is this compound expected to be cytotoxic to cells in culture?
Studies on Human Umbilical Vein Endothelial Cells (HUVECs) and Human Pulmonary Microvascular Endothelial Cells (HPMVECs) have shown that this compound is not cytotoxic at concentrations up to 100 µM when incubated for 24 hours.[2][3] However, it is always best practice to perform a cell viability assay (e.g., MTT, LDH) to confirm the lack of cytotoxicity in your specific cell line and experimental conditions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low inhibitory effect on DPP-4 activity | - Incorrect this compound concentration: The concentration may be too low for the amount of enzyme used in the assay. - Degraded this compound: Improper storage or handling may have led to the degradation of the compound. - Assay conditions: The pH, temperature, or substrate concentration of the assay may not be optimal. | - Perform a dose-response curve to determine the IC50 in your assay system. The reported IC50 for this compound is approximately 3.8 nM.[1] - Prepare a fresh stock solution of this compound from a reliable source. - Ensure that the assay buffer and conditions are consistent with established protocols for DPP-4 activity measurement. |
| High background signal in fluorescence-based assays | - Autofluorescence of this compound: The compound itself may be fluorescent at the excitation/emission wavelengths used. - Contamination: The cell culture or reagents may be contaminated with fluorescent compounds. | - Run a control well with this compound in assay buffer without the fluorescent substrate to check for autofluorescence. - Use sterile techniques and high-purity reagents. |
| Inconsistent results between experiments | - Variability in cell health: The passage number, confluency, or overall health of the cells can affect their response. - Inconsistent incubation times: Variations in the duration of this compound treatment can lead to different outcomes. - Pipetting errors: Inaccurate pipetting can lead to incorrect concentrations. | - Use cells within a consistent passage number range and ensure they are healthy and at a consistent confluency at the start of each experiment. - Use a timer to ensure consistent incubation periods. - Calibrate your pipettes regularly and use proper pipetting techniques. |
| Unexpected off-target effects | - High this compound concentration: Very high concentrations may lead to non-specific effects. - Interaction with media components: this compound may interact with components of the cell culture medium. | - Use the lowest effective concentration of this compound as determined by your dose-response experiments. - Consider using a serum-free medium or a medium with a defined composition if interactions are suspected. |
Data Presentation
Table 1: Reported Effective Concentrations of this compound in Various In Vitro Assays
| Cell Line | Assay Type | Effective Concentration Range | Observed Effect | Reference |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Cell Viability (CCK-8) | 1 - 100 µM | Attenuated H₂O₂ and glucolipotoxicity-induced cell death | [3] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | NLRP3 Inflammasome Activation | 0.5 - 1 µM | Suppressed high glucose-induced NLRP3 inflammasome activation | [4] |
| Human Pulmonary Microvascular Endothelial Cells (HPMVECs) | Cell Viability (MTT) | 1 - 100 µM | No significant effect on cell viability | [2] |
| Human Pulmonary Microvascular Endothelial Cells (HPMVECs) | Inflammation, Apoptosis, Endothelial Dysfunction | 50 - 100 µM | Alleviated LPS-induced effects | [2] |
| bEnd.3 Brain Endothelial Cells | Cell Viability (MTT) | 5 - 10 µM | Ameliorated OGD/R-induced reduction in cell viability | [5] |
| Rat Smooth Muscle Cells (SMC) | Cell Proliferation | 0 - 100 µM | Attenuated s-DPP-4-induced proliferation | [1] |
| HepG2 Cells | SREBP Activity | 0.001 - 10 µM | Suppressed sterol regulatory element-binding protein activity | [1] |
Experimental Protocols
DPP-4 Inhibitory Activity Assay
This protocol is a general guideline for determining the in vitro inhibitory activity of this compound on DPP-4.
Materials:
-
This compound
-
Recombinant human DPP-4 enzyme
-
DPP-4 substrate (e.g., Gly-Pro-AMC)
-
Assay Buffer (e.g., Tris-HCl, pH 8.0)
-
96-well black microplate
-
Plate reader capable of fluorescence measurement (Excitation: ~360 nm, Emission: ~460 nm)
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in Assay Buffer to create a range of test concentrations.
-
In a 96-well plate, add a specific volume of each this compound dilution. Include a vehicle control (Assay Buffer with DMSO) and a no-enzyme control (Assay Buffer only).
-
Add a defined amount of recombinant human DPP-4 enzyme to each well (except the no-enzyme control) and incubate for a pre-determined time (e.g., 10 minutes) at a specific temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the DPP-4 substrate to all wells.
-
Incubate the plate for a set time (e.g., 30 minutes) at the same temperature, protected from light.
-
Measure the fluorescence intensity using a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.
Cell Viability Assay (MTT Assay)
This protocol outlines a common method for assessing the effect of this compound on cell viability.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear microplate
-
Plate reader capable of absorbance measurement (at ~570 nm)
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare various concentrations of this compound in complete cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for a period that allows for the formation of formazan crystals (typically 2-4 hours).
-
Carefully remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
Mandatory Visualization
Caption: this compound's mechanism and downstream effects.
Caption: Workflow for DPP-4 inhibition assay.
Caption: Troubleshooting logic for in vitro assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound alleviates lipopolysaccharide-induced inflammation, apoptosis and endothelial dysfunction of lung microvascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of this compound on the stress induced accelerated senescence of human umbilical vein endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. researchgate.net [researchgate.net]
Anagliptin Stability in Experimental Buffers: A Technical Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of anagliptin in various experimental buffers. Understanding the stability profile of this compound is crucial for the development of robust analytical methods and stable pharmaceutical formulations.
Frequently Asked Questions (FAQs)
Q1: Under which conditions is this compound most unstable?
A1: this compound shows significant degradation under alkaline and oxidative conditions.[1] Researchers should exercise caution when using basic buffers or in the presence of oxidizing agents.
Q2: What is a suitable buffer system for routine analysis of this compound?
A2: For routine HPLC analysis, a mobile phase consisting of an acetate buffer at pH 5.0 mixed with methanol and acetonitrile has been shown to be effective.[1] Another option includes a phosphate buffer at pH 4.0 mixed with methanol.[2]
Q3: Are there any known degradation products of this compound?
A3: Yes, several degradation products of this compound have been identified under various stress conditions, including hydrolysis and oxidation. These are often denoted as ANA-D1 through ANA-D8 in the literature.[3] For example, ANA-D4 is a major degradation product under basic conditions.[3]
Q4: How does temperature affect the stability of this compound?
A4: While specific quantitative data on thermal degradation in different buffers is limited in the provided results, forced degradation studies are typically conducted at elevated temperatures (e.g., 40°C) to accelerate degradation and assess stability.[4] It is generally advisable to store this compound solutions at controlled room temperature or refrigerated to minimize degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Rapid degradation of this compound in solution. | The buffer pH may be too high (alkaline). | Prepare fresh solutions in a buffer with a pH around 4.0-5.0, such as an acetate or phosphate buffer.[1][2] |
| Inconsistent analytical results. | The presence of oxidizing agents in the reagents or solvent. | Use high-purity solvents and reagents. If oxidative degradation is suspected, consider de-gassing solvents or adding an antioxidant, if compatible with the analytical method. |
| Appearance of unknown peaks in chromatograms. | Formation of degradation products. | Conduct forced degradation studies (acidic, basic, oxidative, photolytic, and thermal) to identify potential degradation products and ensure the analytical method can resolve them from the parent this compound peak.[5] |
| Poor peak shape in HPLC analysis. | Inappropriate mobile phase composition or pH. | Optimize the mobile phase. A gradient elution with an acetate buffer (pH 5.0) and a mixture of methanol and acetonitrile has been shown to provide good peak shape.[1] |
Quantitative Data Summary
The following table summarizes the degradation of this compound under different stress conditions as reported in the literature.
| Stress Condition | Reagent/Buffer | This compound Remaining (%) | Degradation (%) | Reference |
| Alkaline | 0.1 M NaOH | Not specified | Significant | [1] |
| Oxidative | 3% H₂O₂ | Not specified | Significant | [1] |
| Acidic | 0.1 M HCl | Not specified | Less than alkaline/oxidative | [1] |
| Photolytic | UV light | Not specified | Less than alkaline/oxidative | [1] |
| Thermal | Heat | Not specified | Less than alkaline/oxidative | [1] |
Note: The provided search results emphasize the occurrence of significant degradation under alkaline and oxidative conditions but do not consistently provide specific quantitative percentages of remaining this compound across different buffer systems.
Experimental Protocols
Forced Degradation Study Protocol
This protocol is a generalized procedure based on common practices for assessing drug stability.
-
Preparation of this compound Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) to obtain a known concentration (e.g., 1 mg/mL).[1]
-
Acid Degradation: Mix the this compound stock solution with an equal volume of 0.1 M HCl. Keep the solution at a specified temperature (e.g., room temperature or elevated) for a defined period.
-
Alkaline Degradation: Mix the this compound stock solution with an equal volume of 0.1 M NaOH. Keep the solution at a specified temperature for a defined period.
-
Oxidative Degradation: Mix the this compound stock solution with an equal volume of 3% hydrogen peroxide. Keep the solution at a specified temperature for a defined period.
-
Thermal Degradation: Store the this compound stock solution at an elevated temperature (e.g., 60°C) for a defined period.
-
Photolytic Degradation: Expose the this compound stock solution to UV light for a defined period.
-
Sample Analysis: At specified time points, withdraw aliquots of the stressed solutions, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.
Stability-Indicating HPLC Method
-
Column: Waters Symmetry C18 (150 x 4.6 mm, 3.5 µm)[1]
-
Mobile Phase A: 10 mM Acetate buffer (pH 5.0) / Methanol / Acetonitrile (90:5:5, v/v/v)[1]
-
Mobile Phase B: 10 mM Acetate buffer (pH 5.0) / Methanol / Acetonitrile (50:25:25, v/v/v)[1]
-
Gradient Program: A time-based gradient from Mobile Phase A to Mobile Phase B.[1]
-
Flow Rate: 1 mL/min[1]
-
Detection: UV at 247 nm[1]
-
Column Temperature: 40°C[1]
Visualizations
Caption: Workflow for this compound Forced Degradation Study.
References
- 1. researchgate.net [researchgate.net]
- 2. ijbpas.com [ijbpas.com]
- 3. Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. HPLC method for stability-indicating metformin and this compound estimation. [wisdomlib.org]
Technical Support Center: Anagliptin Sample Preparation and Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Anagliptin. The information provided is intended to help minimize degradation during sample preparation and ensure accurate analytical results.
Frequently Asked Questions (FAQs)
Q1: What are the main degradation pathways for this compound?
A1: this compound is susceptible to degradation under various stress conditions, primarily through hydrolysis and oxidation. The main degradation pathways include:
-
Hydrolysis of the cyano group: This is also a major metabolic pathway, leading to the formation of a carboxylic acid metabolite (M1).[1][2][3][4]
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Hydrolysis of the amide bond: This can occur at two positions, leading to the formation of different degradation products (ANA-D1 and ANA-D2).[2]
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Oxidation: this compound can be oxidized to form an N-oxide derivative (ANA-D8).[2]
Forced degradation studies have shown that this compound is particularly sensitive to alkaline and oxidative conditions.[5]
Q2: I am observing unexpected peaks in my HPLC chromatogram. What could be the cause?
A2: Unexpected peaks in your chromatogram are likely due to the degradation of this compound during sample preparation or storage. To troubleshoot this, consider the following:
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pH of your sample and mobile phase: this compound shows significant degradation in alkaline conditions.[5] Ensure your sample and mobile phase are at a suitable pH, ideally neutral or slightly acidic. One study suggests a mobile phase with a pH of 5.[5]
-
Oxidizing agents: Avoid exposure of your sample to oxidizing agents. Degradation has been observed in the presence of hydrogen peroxide.[5]
-
Temperature: While thermal degradation is less pronounced than alkaline or oxidative degradation, it is still a factor.[5] Store your samples at recommended temperatures (e.g., 2-8°C for short-term storage) and avoid prolonged exposure to high temperatures during sample preparation.
-
Photostability: While some studies have investigated photolytic degradation, significant degradation under these conditions is not always reported.[5] However, it is good practice to protect samples from light.
Q3: How can I prevent this compound degradation during sample preparation?
A3: To minimize this compound degradation, follow these recommendations:
-
pH Control: Maintain a neutral or slightly acidic pH environment for your samples and solutions. A buffer at pH 5 has been used successfully in HPLC methods.[5]
-
Solvent Selection: Use high-purity solvents (e.g., HPLC grade acetonitrile and water) for sample dissolution and mobile phase preparation.[6]
-
Temperature Control: Keep samples cool and perform extractions and other preparation steps on ice or at reduced temperatures where possible.
-
Minimize Exposure to Air and Light: Work efficiently to minimize the exposure of samples to atmospheric oxygen. Use amber vials or protect samples from light to prevent potential photolytic degradation.
-
Fresh Preparations: Prepare solutions and standards fresh daily to avoid the accumulation of degradation products over time.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Analyte Recovery | Degradation due to alkaline pH. | Buffer your sample and mobile phase to a neutral or slightly acidic pH (e.g., pH 5).[5] |
| Degradation due to oxidation. | Degas your mobile phase and sample solvents. Avoid sources of peroxides. | |
| Adsorption to container surfaces. | Use silanized glass or polypropylene vials. | |
| Appearance of New Peaks | Sample degradation. | Review the sample preparation procedure for potential exposure to high pH, oxidizing agents, or elevated temperatures. Prepare fresh samples under controlled conditions. |
| Contamination. | Ensure all glassware and equipment are thoroughly cleaned. Use high-purity solvents and reagents. | |
| Peak Tailing or Broadening | Poor column performance. | Ensure the column is properly conditioned. Check for column contamination or aging. |
| Inappropriate mobile phase pH. | Adjust the mobile phase pH to optimize peak shape. A pH of 5 has been shown to be effective.[5] |
Summary of Forced Degradation Studies
The following table summarizes the conditions and outcomes of forced degradation studies on this compound.
| Stress Condition | Reagents and Conditions | Observed Degradation | Degradation Products Identified | Reference |
| Acidic Hydrolysis | 0.1 M HCl at 80°C for 24h | Minor Degradation | ANA-D1, ANA-D2, ANA-D3, ANA-D4 | [2] |
| Alkaline Hydrolysis | 0.1 M NaOH at 80°C for 2h | Significant Degradation | ANA-D1, ANA-D2, ANA-D3, ANA-D4 | [2][5] |
| Oxidative Degradation | 3% H₂O₂ at 80°C for 2h | Significant Degradation | ANA-D4, ANA-D8 | [2][5] |
| Thermal Degradation | 80°C for 48h | Minor Degradation | Not specified | [5] |
| Photolytic Degradation | UV light (254 nm) for 48h | Minor Degradation | Not specified | [5] |
Experimental Protocols
Protocol 1: Sample Preparation from Plasma for HPLC Analysis
This protocol is a general guideline and may need to be optimized for your specific application.
-
Thawing: Thaw frozen plasma samples at room temperature.
-
Aliquoting: Transfer 200 µL of plasma into a clean polypropylene tube.
-
Protein Precipitation: Add 600 µL of a precipitating agent (e.g., acetonitrile or methanol) to the plasma sample.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube.
-
Evaporation (Optional): If concentration is needed, evaporate the supernatant to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitution: Reconstitute the dried residue in a known volume of the mobile phase (e.g., 100 µL).
-
Vortexing and Centrifugation: Vortex the reconstituted sample for 30 seconds and centrifuge at 10,000 rpm for 5 minutes.
-
Injection: Transfer the clear supernatant to an HPLC vial for analysis.
Protocol 2: Stability-Indicating RP-HPLC Method
This method is based on a published stability-indicating assay and can be used as a starting point for method development.[5]
-
Column: Waters Symmetry C18 (150 x 4.6 mm, 3.5 µm)
-
Mobile Phase A: Acetate buffer (10 mM, pH 5) / Methanol / Acetonitrile (90:5:5, v/v/v)
-
Mobile Phase B: Acetate buffer (10 mM, pH 5) / Methanol / Acetonitrile (50:25:25, v/v/v)
-
Gradient Program:
-
0-5 min: 100% A
-
5-15 min: Linearly ramp to 100% B
-
15-20 min: Hold at 100% B
-
20-22 min: Linearly ramp back to 100% A
-
22-30 min: Hold at 100% A (equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 247 nm
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
Visualizations
Caption: Major degradation pathways of this compound under stress conditions.
Caption: General workflow for this compound sample preparation from plasma.
References
- 1. PDB-101: Diabetes Mellitus: Diabetes Mellitus: undefined: this compound [pdb101.rcsb.org]
- 2. Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Pharmacokinetics and metabolism of [14C]this compound, a novel dipeptidyl peptidase-4 inhibitor, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijariie.com [ijariie.com]
Anagliptin Dose-Response Curve Variability: A Technical Support Center
For researchers, scientists, and drug development professionals working with the dipeptidyl peptidase-4 (DPP-4) inhibitor anagliptin, achieving consistent and reproducible dose-response curves is critical for accurate assessment of its potency and mechanism of action. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound IC50 value is inconsistent between experiments. What are the potential causes?
A1: Variability in IC50 values for this compound can stem from several factors. Ensure the following are tightly controlled:
-
Reagent Stability: this compound, DPP-4 enzyme, and substrates can degrade. Aliquot reagents upon receipt to avoid repeated freeze-thaw cycles and store them at the recommended temperatures, protected from light.
-
Assay Buffer Conditions: The pH and temperature of the assay buffer must be consistent. DPP-4 activity is sensitive to these parameters. Always allow the buffer to reach the specified assay temperature (e.g., 37°C) before starting the reaction.
-
Substrate Concentration: For competitive inhibitors like this compound, the IC50 value is dependent on the substrate concentration. It is recommended to use a substrate concentration at or near the Michaelis-Menten constant (Km) for the most sensitive detection of competitive inhibition.[1][2]
-
Enzyme Concentration: While less common for standard reversible inhibitors, if this compound exhibits tight-binding kinetics, the IC50 value may vary with the enzyme concentration.[3]
-
Solvent Concentration: this compound is often dissolved in DMSO. Ensure the final concentration of DMSO is the same across all wells, including controls, as it can impact enzyme activity.[3]
Q2: The fluorescence/absorbance signal in my DPP-4 inhibition assay is weak or absent.
A2: A low or absent signal can be due to several issues:
-
Incorrect Wavelength Settings: Verify that the excitation and emission wavelengths on your plate reader are correctly set for the specific fluorogenic or colorimetric substrate being used.[4]
-
Inactive Enzyme: The DPP-4 enzyme may have lost activity due to improper storage or handling. It's advisable to test the enzyme activity with a positive control (a known substrate) and without any inhibitor.
-
Substrate Degradation: The substrate may have degraded. Prepare fresh substrate solution for each experiment.
-
Incompatible Plate Type: For fluorescence-based assays, use black plates with clear bottoms to minimize background fluorescence and light scattering.
Q3: My dose-response curve is not sigmoidal (it's flat or has a very shallow slope). What should I do?
A3: A non-ideal curve shape often points to issues with the inhibitor concentration range or the assay conditions:
-
Inappropriate Concentration Range: The tested concentrations of this compound may be too high or too low. Perform a wide range-finding experiment to determine the concentrations that span from no inhibition to complete inhibition. A typical approach is a serial dilution, for instance, a 1-in-3 dilution series.[1]
-
Reaction Not at Initial Velocity: Enzyme inhibition assays should be measured during the initial, linear phase of the reaction. If the reaction proceeds for too long, substrate depletion or product inhibition can flatten the curve.[2][5] Run a time-course experiment without an inhibitor to determine the linear range.
-
Inhibitor Solubility: this compound may be precipitating at higher concentrations. Visually inspect the wells for any precipitate. If solubility is an issue, you may need to adjust the solvent or the maximum concentration tested.
Q4: I'm observing high variability between my replicate wells. How can I improve precision?
A4: High variability between replicates can obscure real effects. To improve precision:
-
Pipetting Technique: Ensure accurate and consistent pipetting. Use a repeating pipettor for adding reagents to minimize variations.[4] Before pipetting, equilibrate the tip by aspirating and dispensing the reagent a few times.[4]
-
Proper Mixing: Mix the contents of the wells thoroughly after adding each component, for example, by using a horizontal shaker.
-
Edge Effects: In 96-well plates, the outer wells are more prone to evaporation, which can concentrate reagents and alter results. To mitigate this, avoid using the outermost wells or fill them with sterile PBS or water.[6]
-
Consistent Incubation Times: Ensure that the pre-incubation of the enzyme with the inhibitor and the reaction time after adding the substrate are consistent for all wells.
Data Presentation: this compound Efficacy in Clinical Trials
Table 1: this compound Monotherapy on HbA1c Reduction
| This compound Daily Dose | Duration | Baseline HbA1c (%) | Mean HbA1c Reduction (%) |
| 200 mg (100 mg twice daily) | 12 weeks | ~7.14 | -0.50[7] |
| 400 mg (200 mg twice daily) | 12 weeks | ~7.14 | -0.51[7] |
| 200 mg | 12 weeks | Not specified | -0.75 ± 0.50[4][8] |
| 400 mg | 12 weeks | Not specified | -0.82 ± 0.46[4][8] |
Table 2: this compound Effect on Plasma DPP-4 Activity in Humans
| This compound Dose | Timepoint | Mean DPP-4 Inhibition (%) |
| 100 mg (twice daily) | 24 weeks (during meal tolerance test) | >75%[7] |
| 200 mg (twice daily) | 24 weeks (during meal tolerance test) | >90%[7] |
Experimental Protocols
General Protocol for DPP-4 Inhibition Assay
This protocol is a generalized procedure based on commercially available fluorescence-based DPP-4 inhibitor screening kits.[4][9][10] Researchers should always refer to the specific instructions provided with their assay kit.
-
Reagent Preparation:
-
Prepare the Assay Buffer as per the kit's instructions. Ensure it is at the correct temperature (e.g., 37°C) before use.
-
Reconstitute the DPP-4 enzyme and the fluorogenic substrate (e.g., Gly-Pro-AMC) in the assay buffer to the desired concentrations. Keep the enzyme on ice.
-
Prepare a stock solution of this compound in DMSO. From this, create a series of dilutions at, for example, 4 times the final desired concentration in the assay buffer.
-
-
Assay Procedure (96-well plate format):
-
Controls:
-
100% Activity Wells (No Inhibitor): Add assay buffer, DPP-4 enzyme solution, and the same volume of DMSO (without this compound) as used in the inhibitor wells.
-
Background Wells (No Enzyme): Add assay buffer, substrate solution, and DMSO.
-
-
Inhibitor Wells: Add assay buffer, DPP-4 enzyme solution, and the this compound dilutions.
-
Pre-incubation: Mix the plate gently and pre-incubate at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the substrate solution to all wells to start the reaction.
-
Measurement: Immediately place the plate in a fluorescence plate reader. Measure the fluorescence intensity at the appropriate excitation/emission wavelengths (e.g., 360 nm excitation / 460 nm emission) kinetically over a period of time (e.g., 15-30 minutes).
-
-
Data Analysis:
-
For each well, calculate the reaction rate (slope) from the linear portion of the fluorescence versus time plot.
-
Subtract the average rate of the background wells from all other wells.
-
Calculate the percent inhibition for each this compound concentration: % Inhibition = (1 - (Rate of Inhibitor Well / Rate of 100% Activity Well)) * 100
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Mandatory Visualizations
Caption: this compound's mechanism of action via DPP-4 inhibition.
Caption: Workflow for an in vitro DPP-4 inhibition assay.
Caption: Troubleshooting decision tree for dose-response assays.
References
- 1. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 2. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Effect of Enzyme Inhibition on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
- 8. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 9. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 10. content.abcam.com [content.abcam.com]
Technical Support Center: Overcoming Resistance to Anagliptin in Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the dipeptidyl peptidase-4 (DPP-4) inhibitor, Anagliptin. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: We are not observing the expected cytotoxic or apoptotic effects of this compound on our cancer cell line. What could be the reason?
A1: Several factors could contribute to a lack of response to this compound.
-
Intrinsic Resistance: The cell line you are using may have intrinsic resistance to this compound. The anti-tumor effects of this compound can be cell-type specific. For instance, this compound has been shown to induce apoptosis in mouse colon carcinoma CT-26 cells.[1]
-
Drug Concentration and Treatment Duration: Ensure that the concentration and duration of this compound treatment are appropriate for your cell line. One study on CT-26 cells showed decreased cell viability at this compound concentrations of ≥2 mM after 24 hours.[2] It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.
-
Cell Culture Conditions: Suboptimal cell culture conditions can affect cellular responses to drugs. Ensure that your cells are healthy, free from contamination, and are in the logarithmic growth phase when starting the experiment.
-
Mechanism of Action: this compound's pro-apoptotic effect in some cancer cells is linked to the inhibition of the monocarboxylate transporter-4 (MCT-4), leading to intracellular lactate accumulation and acidosis.[1][3] If your cell line does not rely on this pathway for pH regulation, it may be less sensitive to this compound.
Q2: We are observing an increase in cell migration and/or invasion after treating our cells with a DPP-4 inhibitor. Is this an expected outcome?
A2: While some studies show anti-tumor effects of DPP-4 inhibitors, others have reported that certain DPP-4 inhibitors, like saxagliptin and sitagliptin, can promote migration and invasion in some cancer cell lines.[4][5] This effect has been linked to the activation of the NRF2-mediated antioxidant response.[5] Therefore, it is a plausible, though not universal, outcome. If you observe this, it would be valuable to investigate the involvement of the NRF2/HO1 pathway in your model system.
Q3: How can we develop an this compound-resistant cell line for our studies?
A3: Developing a drug-resistant cell line is a valuable tool for studying resistance mechanisms. A common method is through continuous or intermittent exposure to the drug.[3][6] A general protocol involves:
-
Determine the initial IC50 (half-maximal inhibitory concentration) of this compound for your parental cell line.
-
Continuously culture the cells in a medium containing this compound at a concentration equal to or slightly below the IC50.
-
Once the cells have adapted and are proliferating steadily, gradually increase the concentration of this compound in a stepwise manner.[7]
-
At each step, allow the cells to recover and resume normal proliferation before the next concentration increase.
-
Periodically test the IC50 of the cultured cells to monitor the development of resistance.
-
Once a desired level of resistance is achieved (e.g., a 10-fold or higher increase in IC50), the resistant cell line can be established. It is advisable to maintain a stock of the resistant cells in a drug-free medium for a few passages to assess the stability of the resistant phenotype.[6]
Q4: What are some potential strategies to overcome this compound resistance in our cell line?
A4: Overcoming resistance to this compound may involve several approaches:
-
Combination Therapy: Combining this compound with other anti-cancer agents can be effective. Synergistic or additive effects have been observed when DPP-4 inhibitors are combined with chemotherapeutics like doxorubicin and 5-fluorouracil.[2] Another promising combination is with immunotherapy, such as PD-L1 antibodies, where this compound was found to enhance the therapeutic outcome in non-small cell lung cancer models.[6] Metformin has also been shown to counteract some of the pro-survival effects of DPP-4 inhibition.[8]
-
Targeting Downstream Pathways: If resistance is mediated by the upregulation of alternative survival pathways, targeting these pathways with specific inhibitors could restore sensitivity to this compound. For example, if the PI3K/Akt pathway is activated, a PI3K or Akt inhibitor could be used in combination with this compound.
Troubleshooting Guides
Problem 1: High variability in cell viability assays (e.g., MTT, WST-1) with this compound treatment.
| Possible Cause | Suggested Solution |
| Inconsistent cell seeding density | Ensure a uniform single-cell suspension before seeding. Use a multichannel pipette for seeding and verify cell counts. |
| Edge effects in multi-well plates | Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity. |
| Precipitation of this compound at high concentrations | Check the solubility of this compound in your culture medium. If precipitation is observed, consider preparing fresh stock solutions and vortexing thoroughly before use. |
| Inconsistent incubation times | Standardize the incubation time for both drug treatment and the viability assay reagent. |
Problem 2: Difficulty in interpreting apoptosis assay (e.g., Annexin V/PI staining) results.
| Possible Cause | Suggested Solution |
| High percentage of necrotic cells in the control group | This could indicate unhealthy cells. Ensure gentle handling of cells during harvesting and staining. Use cells from a fresh, healthy culture. |
| Low percentage of apoptotic cells even at high this compound concentrations | The treatment duration may be too short. Perform a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal time point for apoptosis detection. The cell line may be resistant to this compound-induced apoptosis. |
| Smearing of cell populations in the flow cytometry dot plot | This could be due to cell clumps. Ensure a single-cell suspension by gently pipetting or passing the cells through a cell strainer before analysis. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound in CT-26 Colon Carcinoma Cells
| Parameter | Value | Cell Line | Reference |
| Effective Concentration for Decreased Cell Viability | ≥2 mM | CT-26 | [2] |
| Concentrations Used for In Vitro Studies | 0.125 - 4 mM | CT-26 | [2] |
Table 2: In Vivo Efficacy of this compound
| Parameter | Value | Animal Model | Reference |
| Effective Dosage for Anti-tumor Effect | 20 mg/kg/day | BALB/c mice with CT-26 xenografts | [1][2] |
Key Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
-
Seed cells (e.g., 5x10^3 to 1x10^4 cells/well) in a 96-well plate and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include wells with vehicle control (e.g., DMSO or PBS) and untreated controls.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value.[2]
Protocol 2: Apoptosis Detection using Annexin V/PI Staining and Flow Cytometry
-
Seed cells in 6-well plates and treat with the desired concentrations of this compound for the determined time.
-
Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin-EDTA.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Annexin-binding buffer to a concentration of approximately 1x10^6 cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Add 400 µL of 1X Annexin-binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.[9][10][11]
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Protocol 3: Cell Migration Assessment using Transwell Assay
-
Pre-hydrate the Transwell inserts (e.g., 8 µm pore size) in a serum-free medium for at least 1 hour.
-
Harvest cells and resuspend them in a serum-free medium at a concentration of 1x10^5 cells/mL.
-
Add 200 µL of the cell suspension to the upper chamber of the Transwell insert.
-
In the lower chamber, add 600 µL of complete medium (containing serum as a chemoattractant) with or without this compound at the desired concentration.
-
Incubate the plate for a period that allows for cell migration but not proliferation (e.g., 12-24 hours).
-
After incubation, remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol and stain with a solution like crystal violet.
-
Count the number of migrated cells in several random fields under a microscope.[12]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound-induced apoptosis pathway in susceptible cancer cells.
Caption: Potential pathway for DPP-4 inhibitor-induced cell migration.
Caption: Workflow for generating this compound-resistant cell lines.
References
- 1. researchgate.net [researchgate.net]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Cell Culture Academy [procellsystem.com]
- 8. researchgate.net [researchgate.net]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
Anagliptin interference with common laboratory reagents
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential for anagliptin to interfere with common laboratory reagents and assays.
Frequently Asked Questions (FAQs)
Q1: Is there any documented evidence of this compound directly interfering with common clinical laboratory tests?
A1: Based on a comprehensive review of scientific literature, there is no specific, widespread evidence to suggest that this compound or its major metabolite (M1) directly interferes with common laboratory assays, such as routine clinical chemistry panels or immunoassays.[1][2][3] The available literature primarily focuses on the development and validation of specific analytical methods for quantifying this compound itself, which demonstrates the ability to distinguish it from other substances.[1][2]
Q2: What is the primary metabolite of this compound and could it potentially cross-react with other assays?
A2: The primary metabolite of this compound is a carboxylate metabolite known as M1.[4] this compound is not extensively metabolized, with about half of the dose being eliminated as the unchanged drug.[4][5] While M1 is a significant component in plasma, there are no current reports of it cross-reacting with other laboratory tests.[4] In general, drug metabolites can sometimes cross-react in immunoassays if they share structural similarities with the target analyte.[6][7][8]
Q3: We are observing unexpected results in our immunoassay when testing samples from subjects taking this compound. How can we troubleshoot this?
A3: If you suspect interference, consider the following troubleshooting steps:
-
Serial Dilution: Analyze serial dilutions of the patient sample. If an interfering substance is present, the results may not be linear upon dilution.
-
Alternative Method: If possible, measure the analyte using a different method that employs different antibodies or detection principles (e.g., mass spectrometry).
-
Spike and Recovery: Add a known amount of the analyte to the patient sample and measure the recovery. Poor recovery may indicate the presence of an interfering substance.
-
Consult the Assay Manufacturer: The manufacturer may have data on cross-reactivity with various compounds, including pharmaceuticals.
Q4: Can this compound interfere with HPLC-based assays?
A4: this compound is unlikely to interfere with HPLC-based assays that are not specifically designed to measure it. The principle of HPLC is to separate compounds based on their physicochemical properties. Several validated RP-HPLC methods have been developed to specifically quantify this compound, demonstrating that it can be effectively separated from other components in a sample.[1][2][9][10]
Troubleshooting Guides
Issue: Suspected this compound Interference in an Immunoassay
If you observe unexpected immunoassay results for samples from patients taking this compound, follow this workflow to investigate potential interference.
Caption: Troubleshooting workflow for suspected immunoassay interference.
This compound Metabolism and Potential for Cross-Reactivity
This compound undergoes incomplete metabolism in humans. Understanding its metabolic pathway is important when considering potential, though undocumented, cross-reactivity in immunoassays.
Caption: Simplified metabolic pathway of this compound.
Quantitative Data Summary
The following tables summarize the key pharmacokinetic parameters of this compound and its primary metabolite, M1.
Table 1: Pharmacokinetic Properties of this compound and Metabolite M1
| Parameter | This compound | Metabolite M1 | Reference |
| Major Component in Plasma (% of total radioactivity) | 66.0% | 23.4% | [4] |
| Elimination (% of dose) | ~50% (unchanged) | 29.2% | [4] |
| Terminal Half-life (hours) | 4.37 | 9.88 | [4] |
Experimental Protocols
Protocol 1: Validated RP-HPLC Method for this compound Quantification
This protocol describes a representative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the determination of this compound in pharmaceutical formulations. This method demonstrates the specificity required to distinguish this compound from other compounds.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: KROMASIL-C18 (250mm x 4.6mm, 5µm particle size).[1]
-
Mobile Phase: A mixture of acetonitrile and 0.05M potassium dihydrogen phosphate buffer (pH 3.0) in a 50:50 ratio.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection Wavelength: 220 nm.[1]
-
Procedure:
-
Prepare standard solutions of this compound in the mobile phase.
-
Prepare sample solutions by dissolving the formulation in the mobile phase and filtering.
-
Inject equal volumes of the standard and sample solutions into the chromatograph.
-
Record the chromatograms and measure the peak area for this compound.
-
Calculate the concentration of this compound in the sample by comparing its peak area to that of the standard.
-
Protocol 2: Spectrophotometric Method for this compound Estimation
This protocol outlines a Q-Absorption Ratio spectrophotometric method for the simultaneous estimation of this compound and metformin.
-
Instrumentation: A double beam UV-Visible spectrophotometer.
-
Solvent: Distilled water.[3]
-
Wavelengths:
-
Procedure:
-
Prepare standard stock solutions of this compound and metformin in distilled water.
-
Prepare mixed standard solutions and sample solutions.
-
Measure the absorbance of the solutions at both 238 nm and 233 nm.
-
Determine the concentrations of this compound and metformin using the absorptivity coefficients and the absorbance values at the two wavelengths.[3]
-
References
- 1. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 2. ijariie.com [ijariie.com]
- 3. Spectrophotometric method development and validation for simultaneous estimation of this compound and Metformin HCl BY Q - Absorption ratio method in synthetic mixture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and metabolism of [14C]this compound, a novel dipeptidyl peptidase-4 inhibitor, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. saudijournals.com [saudijournals.com]
- 7. mdpi.com [mdpi.com]
- 8. KoreaMed Synapse [synapse.koreamed.org]
- 9. researchgate.net [researchgate.net]
- 10. Development and Validation of an HPLC Method for Determination of Antidiabetic Drug Alogliptin Benzoate in Bulk and Tablets - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Anagliptin Bioavailability in Animal Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working on improving the oral bioavailability of Anagliptin in animal models. This resource provides troubleshooting guidance and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common challenges encountered during your experiments.
Troubleshooting Guide
This section addresses specific issues you might encounter that can lead to unexpectedly low oral bioavailability of this compound in your animal studies.
Question 1: My in vivo pharmacokinetic study in rats shows significantly lower oral bioavailability for this compound than expected. What are the potential causes and how can I troubleshoot this?
Answer:
Low oral bioavailability of this compound in rats is a common challenge, primarily due to its susceptibility to P-glycoprotein (P-gp) mediated efflux in the intestine.[1] Here’s a step-by-step troubleshooting guide:
Step 1: Verify Experimental Procedures
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Dosing Technique: Ensure accurate oral gavage technique to prevent incomplete dosing or administration into the trachea.
-
Fasting State: Confirm that animals were fasted overnight (typically 12 hours) before oral administration, as food can variably affect absorption. While some studies on similar drugs like linagliptin suggest food has no clinically relevant influence on the extent of absorption, it can delay Tmax.[2][3]
-
Blood Sampling: Check that blood sampling times are appropriate to capture the absorption phase (Cmax) and elimination phase. This compound is rapidly absorbed, with a Tmax between 20 and 42 minutes in rats.[1]
-
Sample Handling and Analysis: Ensure proper handling of plasma samples (e.g., immediate centrifugation and freezing) and validate your analytical method (e.g., LC-MS/MS) for accuracy and precision in the relevant concentration range.
Step 2: Investigate P-glycoprotein (P-gp) Efflux
P-gp is an efflux transporter protein in the intestinal epithelium that actively pumps substrates, like this compound, back into the intestinal lumen, thereby reducing their net absorption.[1][4][5]
-
In Vitro Permeability Assay: Conduct a Caco-2 cell permeability assay to quantify the extent of P-gp mediated efflux. A high efflux ratio (Papp B-A / Papp A-B > 2) is indicative of significant P-gp involvement.
-
Co-administration with a P-gp Inhibitor: In your in vivo rat study, co-administer this compound with a known P-gp inhibitor, such as verapamil. A significant increase in this compound's plasma concentration (AUC) in the presence of the inhibitor strongly suggests that P-gp efflux is a major limiting factor.[6]
Step 3: Evaluate Formulation Strategies
If P-gp efflux is confirmed, consider advanced formulation strategies designed to bypass or inhibit this mechanism.
-
Incorporate P-gp Inhibiting Excipients: Formulate this compound with excipients that have P-gp inhibitory properties. A list of such excipients is provided in the FAQs section.
-
Nanoparticle Formulations: Encapsulating this compound in polymeric nanoparticles can protect it from P-gp and enhance its absorption.
-
Solid Dispersions: Creating an amorphous solid dispersion of this compound can improve its dissolution rate and supersaturation in the gastrointestinal tract, potentially overcoming the saturable P-gp efflux.
The following workflow diagram illustrates the troubleshooting process:
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding experimental design and formulation development for improving this compound's bioavailability.
Formulation Strategies
Question 2: What are some promising formulation strategies to enhance the oral bioavailability of this compound?
Answer:
Given that P-gp mediated efflux is a primary barrier to this compound's absorption, the most effective formulation strategies are those that can either inhibit P-gp or bypass this efflux mechanism. Two highly promising approaches are polymeric nanoparticles and amorphous solid dispersions .
-
Polymeric Nanoparticles: Encapsulating this compound within nanoparticles can protect the drug from direct interaction with P-gp transporters. The nanoparticles can be taken up by enterocytes through endocytosis, thus bypassing the efflux pump. Additionally, some polymers and surfactants used in nanoparticle formulations have inherent P-gp inhibitory effects.[7]
-
Amorphous Solid Dispersions (ASDs): By dispersing this compound in its amorphous form within a hydrophilic polymer matrix, you can significantly increase its aqueous solubility and dissolution rate. This leads to a higher concentration of dissolved drug at the absorption site, which can saturate the P-gp transporters and allow for increased passive diffusion.[8][9]
Question 3: Which pharmaceutical excipients can be used to inhibit P-glycoprotein and improve this compound absorption?
Answer:
Several pharmaceutically acceptable excipients have been shown to inhibit P-gp activity. Incorporating these into your this compound formulation can be a straightforward approach to enhance its bioavailability. Below is a table summarizing some common P-gp inhibiting excipients.[1][10][11][12][13]
| Excipient Category | Examples | Mechanism of P-gp Inhibition (Postulated) |
| Surfactants | Polysorbate 80 (Tween 80), Polysorbate 20 (Tween 20), Cremophor EL, Solutol HS 15, Vitamin E TPGS | Fluidization of the cell membrane, ATP depletion, direct interaction with P-gp |
| Polymers | Poloxamer 188 (Pluronic F68), Chitosan, Polyethylene Glycols (PEGs) | Membrane fluidization, inhibition of P-gp ATPase activity |
| Lipids | Gelucire 44/14 | Alteration of membrane fluidity |
Experimental Protocols
Question 4: Can you provide a general protocol for preparing this compound-loaded polymeric nanoparticles?
Answer:
Certainly. The nanoprecipitation method is a relatively simple and reproducible technique for preparing polymeric nanoparticles. Here is a general, step-by-step protocol that can be adapted for this compound.
Protocol: this compound-Loaded Polymeric Nanoparticles by Nanoprecipitation
Materials:
-
This compound
-
Polymer (e.g., PLGA, PCL)
-
Organic solvent (e.g., Acetone, Acetonitrile)
-
Aqueous surfactant solution (e.g., Poloxamer 188, PVA in deionized water)
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of this compound and the chosen polymer (e.g., PLGA) in a suitable organic solvent.
-
Aqueous Phase Preparation: Prepare an aqueous solution of a surfactant (e.g., 1% w/v Poloxamer 188).
-
Nanoprecipitation: Add the organic phase dropwise into the aqueous phase under constant magnetic stirring. Nanoparticles will form spontaneously as the organic solvent diffuses into the aqueous phase.
-
Solvent Evaporation: Continue stirring the suspension (typically for several hours or overnight) to allow for the complete evaporation of the organic solvent.
-
Nanoparticle Collection: Collect the formed nanoparticles by centrifugation at a high speed (e.g., 15,000 rpm for 30 minutes).
-
Washing: Discard the supernatant and wash the nanoparticle pellet with deionized water to remove any excess surfactant and un-encapsulated drug. Repeat the centrifugation and washing steps twice.
-
Lyophilization (Optional): For long-term storage, the nanoparticles can be lyophilized with a cryoprotectant (e.g., trehalose) to obtain a dry powder.
The following diagram illustrates the nanoprecipitation workflow:
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. Pharmaceutical Formulations with P-Glycoprotein Inhibitory Effect as Promising Approaches for Enhancing Oral Drug Absorption and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. enamine.net [enamine.net]
- 5. journals.aboutscience.eu [journals.aboutscience.eu]
- 6. Investigation of the Functional Role of P-Glycoprotein in Limiting the Oral Bioavailability of Lumefantrine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Polymeric Nanoparticles: Production, Characterization, Toxicology and Ecotoxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Recent progress in pharmaceutical excipients as P-glycoprotein inhibitors for potential improvement of oral drug bioavailability: A comprehensive overview [pharmacia.pensoft.net]
- 11. Interaction of Commonly Used Oral Molecular Excipients with P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pharmaexcipients.com [pharmaexcipients.com]
Validation & Comparative
Anagliptin Versus Sitagliptin in Lowering LDL Cholesterol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two dipeptidyl peptidase-4 (DPP-4) inhibitors, anagliptin and sitagliptin, with a specific focus on their effects on low-density lipoprotein (LDL) cholesterol. The information presented is compiled from various clinical and preclinical studies to offer an objective overview supported by experimental data.
Quantitative Data Summary
The following table summarizes the key quantitative findings from comparative and single-arm studies on the effects of this compound and sitagliptin on LDL cholesterol and other lipid parameters.
| Parameter | This compound | Sitagliptin | Study Details and Remarks |
| LDL Cholesterol (LDL-C) Reduction | Greater reduction compared to sitagliptin[1][2]. In one trial, the estimated treatment difference was -4.52 mg/dL[2]. A 24-week study showed a significant -3% decrease[3]. In patients with baseline LDL-C ≥ 140 mg/dL, a -13.9% reduction was observed[3]. A 6-month monotherapy study showed a decrease from 175.6 to 148.5 mg/dL[4][5]. | Less effective at reducing LDL-C compared to this compound[1][2]. Some studies show no significant change in LDL-C levels[6]. One study reported a significant decrease in patients with high baseline triglycerides[7]. A long-term (7-year) study showed a greater decrease in LDL-C when added to metformin compared to sulfonylureas[8]. | The REASON trial was a head-to-head comparison in patients with type 2 diabetes at high cardiovascular risk already on statin therapy[1][2]. |
| Total Cholesterol (TC) Reduction | Significant reduction observed in multiple studies[3][9][10]. A 24-week study showed a significant decrease[3]. | Significant reduction of 3.0±15.6% after 12 weeks in one study[6]. Another study noted a significant decrease in patients with high baseline triglycerides[7]. | Effects on total cholesterol appear to be a more consistent finding for both drugs compared to LDL-C alone. |
| Cholesterol Synthesis Marker (Lathosterol) | No change or decrease in lathosterol levels, suggesting suppression of cholesterol synthesis[1][4][11]. One study showed a significant decrease from 3.56 to 2.49 µg/mL after 6 months of monotherapy[4][5]. | Significant increase in lathosterol concentration at 52 weeks (from 1.2 ± 0.7 to 1.4 ± 1.0 μg/mL), suggesting a potential increase in cholesterol synthesis[1][2]. | This difference in the effect on lathosterol points to distinct mechanisms of action on lipid metabolism between the two drugs[1]. |
| Cholesterol Absorption Markers (Campesterol & Sitosterol) | No significant change[1][4]. | No significant change[1]. | This suggests that neither drug significantly affects the intestinal absorption of cholesterol. |
| Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) | Did not significantly increase PCSK9 levels[12][13]. | Significantly increased PCSK9 levels (from 218±98 to 242±115 ng/mL)[12][13]. | This suggests this compound may reduce LDL-C without the compensatory increase in PCSK9 seen with statins and sitagliptin[13]. |
Experimental Protocols
The REASON Trial (Randomized Evaluation of this compound versus Sitagliptin On low-density lipoproteiN cholesterol in diabetes)
This was a multicenter, randomized, open-label, parallel-group trial designed to compare the effects of this compound and sitagliptin on LDL-C levels in patients with type 2 diabetes and a high risk of cardiovascular events who were already receiving statin therapy[1][2][14][15].
-
Patient Population: The study enrolled 353 patients with type 2 diabetes at high risk for cardiovascular events[1][2].
-
Treatment: Patients were randomly assigned to receive either this compound (100 mg twice daily) or sitagliptin (50 mg once daily) for 52 weeks[14][15].
-
Primary Endpoint: The primary outcome measured was the change in LDL-C levels from baseline to 52 weeks[14][15].
-
Secondary Analyses: A secondary analysis of the REASON trial investigated the effects of both drugs on markers of cholesterol synthesis (lathosterol) and absorption (campesterol and sitosterol)[1][2]. Another sub-analysis evaluated the impact on PCSK9 levels[12][13].
-
Laboratory Methods: Blood samples were collected at baseline and at 52 weeks to measure lipid profiles and the specified biomarkers[1][2].
This compound Monotherapy Trial
This was a single-arm intervention trial to investigate the mechanisms of this compound's LDL-C lowering effect[4][5].
-
Patient Population: The study included 14 patients with type 2 diabetes and hyper-low-density lipoprotein cholesterolemia who were not on any hypoglycemic or lipid-lowering drugs[4][5].
-
Treatment: Patients received this compound monotherapy for 6 months[4][5].
-
Measurements: Fasting plasma levels of lathosterol, sitosterol, and campesterol were measured at baseline and after 6 months. A cookie-loading test was used to assess pre- and postprandial glucose and lipid metabolism[4][5].
Signaling Pathways and Experimental Workflows
Proposed Mechanism of this compound's LDL-C Lowering Effect
This compound is suggested to lower LDL cholesterol by downregulating hepatic lipid synthesis.[9] This is in contrast to sitagliptin, which has been observed to potentially increase cholesterol synthesis markers.[1][2] The proposed pathway for this compound involves the suppression of Sterol Regulatory Element-Binding Protein-2 (SREBP-2), a key transcription factor in cholesterol synthesis.[3][9]
Caption: Proposed mechanism of this compound on LDL-C reduction.
Generalized Clinical Trial Workflow
The following diagram illustrates a typical workflow for a clinical trial comparing the effects of this compound and sitagliptin on LDL cholesterol, based on the methodologies of the cited studies.
Caption: Generalized workflow of a comparative clinical trial.
References
- 1. Differences in lipid metabolism between this compound and sitagliptin in patients with type 2 diabetes on statin therapy: a secondary analysis of the REASON trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differences in lipid metabolism between this compound and sitagliptin in patients with type 2 diabetes on statin therapy: a secondary analysis of the REASON trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of this compound on Glycemic and Lipid Profile in Patients With Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Monotherapy for Six Months in Patients With Type 2 Diabetes Mellitus and Hyper-Low-Density Lipoprotein Cholesterolemia Reduces Plasma Levels of Fasting Low-Density Lipoprotein Cholesterol and Lathosterol: A Single-Arm Intervention Trial | Ikegami | Journal of Clinical Medicine Research [jocmr.org]
- 5. This compound Monotherapy for Six Months in Patients With Type 2 Diabetes Mellitus and Hyper-Low-Density Lipoprotein Cholesterolemia Reduces Plasma Levels of Fasting Low-Density Lipoprotein Cholesterol and Lathosterol: A Single-Arm Intervention Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of Sitagliptin on Lipid Profile in Patients With Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of Sitagliptin on Lipid Profile in Patients With Type 2 Diabetes Mellitus | Shigematsu | Journal of Clinical Medicine Research [jocmr.org]
- 8. Effects of Sitagliptin on Lipid Profile in Patients With Type 2 Diabetes Mellitus After 7 Years of Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism of lipid-lowering action of the dipeptidyl peptidase-4 inhibitor, this compound, in low-density lipoprotein receptor-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanism of lipid‐lowering action of the dipeptidyl peptidase‐4 inhibitor, this compound, in low‐density lipoprotein receptor‐deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound decreases serum lathosterol level in patients with type 2 diabetes: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Differential Effects of DPP-4 Inhibitors, this compound and Sitagliptin, on PCSK9 Levels in Patients with Type 2 Diabetes Mellitus who are Receiving Statin Therapy [jstage.jst.go.jp]
- 13. Differential Effects of DPP-4 Inhibitors, this compound and Sitagliptin, on PCSK9 Levels in Patients with Type 2 Diabetes Mellitus who are Receiving Statin Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of this compound and Sitagliptin on Low-Density Lipoprotein Cholesterol in Type 2 Diabetic Patients with Dyslipidemia and Cardiovascular Risk: Rationale and Study Design of the REASON Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Anagliptin's Profile in Glycemic Control: A Comparative Analysis with Other DPP-4 Inhibitors
A detailed examination of anagliptin's efficacy and mechanisms in managing type 2 diabetes, benchmarked against other leading dipeptidyl peptidase-4 inhibitors. This guide synthesizes key clinical trial data, experimental methodologies, and underlying signaling pathways to provide a comprehensive resource for researchers and drug development professionals.
The management of type 2 diabetes mellitus (T2DM) has been significantly advanced by the introduction of dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of oral antihyperglycemic agents that enhance the incretin system. This compound, a potent and selective DPP-4 inhibitor, has demonstrated efficacy in glycemic control. This guide provides an objective comparison of this compound with other widely used DPP-4 inhibitors, including sitagliptin, linagliptin, and alogliptin, with a focus on their impact on glycemic parameters, supported by data from head-to-head clinical trials.
Comparative Efficacy in Glycemic Control
Clinical studies have demonstrated that while DPP-4 inhibitors as a class exhibit similar efficacy in reducing HbA1c levels, there are notable differences in their effects on other glycemic parameters and metabolic profiles.[1][2]
Glycemic Parameters
A key differentiator for this compound appears to be its impact on glycemic variability. In a 12-week, double-blind, randomized controlled trial, a twice-daily regimen of this compound (100 mg) was superior to once-daily sitagliptin (100 mg) in reducing the mean amplitude of glycemic excursion (MAGE).[3][4] The this compound group also showed a significantly greater increase in time in range (TIR) after dinner.[3][4] However, no statistically significant differences were observed in the changes in HbA1c and fasting plasma glucose (FPG) between the two groups.[3][4]
In a 24-week, multicentre, double-blind, randomized phase III clinical trial with a 28-week extension, this compound (100 mg twice daily) as an add-on to metformin was found to be non-inferior to sitagliptin (100 mg once daily) in reducing HbA1c. The mean changes from baseline in HbA1c were -0.85% for this compound and -0.83% for sitagliptin.[5][6]
A two-year retrospective cohort study comparing this compound and linagliptin showed that both effectively improved long-term glycemic control.[1][7][8]
| Parameter | This compound | Sitagliptin | Linagliptin | Alogliptin | Vildagliptin |
| HbA1c Reduction | -0.85% (vs. baseline, with metformin)[5][6] | -0.83% (vs. baseline, with metformin)[5][6] | Comparable to this compound[1][7][8] | -0.5% (naive)[9][10] | -0.7% (naive)[9][10] |
| Fasting Plasma Glucose (FPG) | No significant difference vs. Sitagliptin[3][4] | No significant difference vs. This compound[3][4] | - | - | - |
| Glycemic Variability (MAGE) | -30.4 mg/dL (vs. baseline)[3][4] | -9.5 mg/dL (vs. baseline)[3][4] | - | - | - |
| Time In Range (TIR) - Post-dinner | +33.0% (vs. baseline)[3][4] | +14.6% (vs. baseline)[3][4] | - | - | - |
Lipid Profile
Beyond glycemic control, some studies suggest that this compound may have beneficial effects on the lipid profile. The Randomized Evaluation of this compound versus Sitagliptin On low-density lipoproteiN cholesterol in diabetes (REASON) trial, a 52-week, open-label, randomized clinical trial, found that this compound was superior to sitagliptin in lowering LDL-C in patients with type 2 diabetes already receiving statin therapy.[11][12]
A study comparing this compound with alogliptin in patients with T2DM and hyper-low-density lipoprotein cholesterolemia found that while there was no significant difference in the percentage change in LDL-C at 24 weeks between the two groups, this compound treatment for 12 weeks did significantly decrease LDL-C levels.[12][13][14]
| Parameter | This compound | Sitagliptin | Alogliptin | Linagliptin |
| LDL-C Change | -3.7 mg/dL (at 52 weeks)[11][12] | +2.1 mg/dL (at 52 weeks)[11][12] | Similar to this compound (at 24 weeks)[12][13][14] | No significant change[1][7][8] |
| Total Cholesterol | Decreased[1][7][8] | - | - | - |
| HDL-C | - | - | - | Increased[1][7][8] |
Experimental Protocols
The clinical trials cited in this guide employed rigorous methodologies to assess the efficacy and safety of this compound in comparison to other DPP-4 inhibitors.
REASON Trial: this compound vs. Sitagliptin[11][12][15][16]
-
Study Design: A 52-week, multicenter, randomized, open-label, active-controlled, parallel-group trial.
-
Participants: Adults (≥20 years) with type 2 diabetes, dyslipidemia, existing atherosclerotic vascular lesions, and treated with statins.
-
Intervention: this compound (200 mg/day) or sitagliptin (50 mg/day).
-
Primary Endpoint: Change in LDL-C levels from baseline to 52 weeks.
-
Secondary Endpoint: Change in HbA1c levels from baseline to 52 weeks.
-
Biochemical Analysis: Blood samples were collected at baseline and at specified intervals to measure LDL-C, HbA1c, and other lipid parameters. Renal function was assessed by measuring estimated glomerular filtration rate (eGFR) and urinary albumin-to-creatinine ratio (UACR).
This compound vs. Linagliptin Retrospective Cohort Study[1][7][8][17][18][19]
-
Study Design: A 2-year retrospective cohort study conducted in a diabetes-specialty clinic.
-
Participants: 234 patients with T2DM who received either this compound or linagliptin.
-
Data Collection: Patient data on glycemic control, blood pressure, lipid profile, and liver and renal function were collected from medical records.
-
Statistical Analysis: Comparative effectiveness of the two drugs on various metabolic parameters was analyzed.
Glycemic Variability Study: this compound vs. Sitagliptin[3][4][6][20][21][22]
-
Study Design: A 12-week, double-blind, randomized, multicenter study.
-
Participants: 89 patients with type 2 diabetes treated with metformin alone (HbA1c between 6.5% and 8.5%).
-
Intervention: this compound (100 mg twice daily) or sitagliptin (100 mg once daily).
-
Glycemic Variability Assessment: Continuous glucose monitoring (CGM) was used to measure MAGE and postprandial TIR before and after the treatment period.
Mechanism of Action and Signaling Pathways
DPP-4 inhibitors, including this compound, exert their glucose-lowering effects by preventing the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[9][15] This leads to increased levels of active incretins, which in turn stimulate glucose-dependent insulin secretion from pancreatic β-cells and suppress glucagon release from α-cells.
The binding of GLP-1 to its receptor (GLP-1R) on pancreatic β-cells initiates a cascade of intracellular signaling events. The GLP-1R is a G-protein coupled receptor that, upon activation, primarily couples to Gαs.[7][13] This leads to the activation of adenylyl cyclase, which increases intracellular cyclic AMP (cAMP) levels. Elevated cAMP activates two main downstream effectors: Protein Kinase A (PKA) and Exchange protein directly activated by cAMP 2 (Epac2).[7][13]
Both PKA and Epac2 signaling pathways converge to potentiate glucose-stimulated insulin secretion through mechanisms that include altered ion channel activity, leading to increased intracellular calcium concentrations, and enhanced exocytosis of insulin-containing granules.[7][13]
References
- 1. Efficacy of this compound as compared to linagliptin on metabolic parameters over 2 years of drug consumption: A retrospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Frontiers | The Interplay of Glucagon-Like Peptide-1 Receptor Trafficking and Signalling in Pancreatic Beta Cells [frontiersin.org]
- 4. pure.korea.ac.kr [pure.korea.ac.kr]
- 5. This compound and sitagliptin as add-ons to metformin for patients with type 2 diabetes: a 24-week, multicentre, randomized, double-blind, active-controlled, phase III clinical trial with a 28-week extension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. GLP-1 signaling and the regulation of pancreatic β-cells mass/function | Avances en Diabetología [elsevier.es]
- 8. wjgnet.com [wjgnet.com]
- 9. GLP-1 receptor signaling: effects on pancreatic beta-cell proliferation and survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative analysis of the effects of alogliptin and vildagliptin on glucose metabolism in type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Randomized Evaluation of this compound vs Sitagliptin On low-density lipoproteiN cholesterol in diabetes (REASON) Trial: A 52-week, open-label, randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of effects of this compound and alogliptin on serum lipid profile in type 2 diabetes mellitus patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. GLP-1 and GIP receptor signaling in beta cells - A review of receptor interactions and co-stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. discovery.researcher.life [discovery.researcher.life]
- 15. researchgate.net [researchgate.net]
Anagliptin's Impact on Incretin Hormones: A Comparative Analysis
Anagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, effectively increases the levels of active incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are crucial for regulating blood glucose. This guide provides a comparative overview of this compound's effects on these hormones, benchmarked against other widely used DPP-4 inhibitors: Sitagliptin, Vildagliptin, and Saxagliptin. The information is intended for researchers, scientists, and drug development professionals, offering a synthesis of available data from clinical studies and detailed experimental methodologies.
Mechanism of Action: The Incretin Pathway
DPP-4 inhibitors, including this compound and its counterparts, exert their therapeutic effects by preventing the degradation of incretin hormones.[1] GLP-1 and GIP are released from the gut in response to food intake and play a vital role in glucose homeostasis by stimulating insulin secretion and suppressing glucagon release in a glucose-dependent manner. The enzyme DPP-4 rapidly inactivates these hormones. By inhibiting DPP-4, these drugs prolong the activity of GLP-1 and GIP, leading to improved glycemic control in patients with type 2 diabetes.
Comparative Efficacy on Incretin Hormone Levels
While direct head-to-head clinical trials comparing the effects of this compound against other DPP-4 inhibitors on GLP-1 and GIP levels are limited, data from individual studies provide valuable insights. The following tables summarize the observed effects of each drug on active GLP-1 and GIP concentrations. It is important to note that variations in study design, patient populations, and assay methodologies may influence the results, making direct cross-study comparisons challenging.
Table 1: Effect of DPP-4 Inhibitors on Active GLP-1 Levels
| Drug | Dosage | Study Population | Key Findings on Active GLP-1 |
| This compound | 100 mg twice daily | Animal model (mice) | Caused an increase in serum active GLP-1 concentration.[2] |
| Sitagliptin | 100 mg | Healthy volunteers | Induced a 2.3-fold increase in the mean AUC for intact GLP-1.[3] |
| Vildagliptin | 50 mg twice daily | Patients with Type 2 Diabetes | More than doubled the mean plasma levels of intact GLP-1. |
| Saxagliptin | Not specified | Animal model (mice) | Increased GLP-1 levels 4-fold following a glucose load.[4] |
Table 2: Effect of DPP-4 Inhibitors on Active GIP Levels
| Drug | Dosage | Study Population | Key Findings on Active GIP |
| This compound | Not specified | Not specified in available abstracts | Data not readily available in searched abstracts. |
| Sitagliptin | 100 mg | Healthy volunteers | Did not significantly affect total GIP levels.[3] |
| Vildagliptin | 50 mg twice daily | Patients with Type 2 Diabetes | Markedly increased mean plasma levels of intact GIP. |
| Saxagliptin | Not specified | Not specified in available abstracts | Data not readily available in searched abstracts. |
Experimental Protocols for Incretin Measurement
Accurate quantification of active GLP-1 and GIP is critical for evaluating the pharmacodynamic effects of DPP-4 inhibitors. The following is a representative protocol for the measurement of active GLP-1 and GIP in human plasma using a sandwich enzyme-linked immunosorbent assay (ELISA), based on commercially available kits and methodologies described in clinical studies.
1. Sample Collection and Preparation:
-
Blood samples should be collected in tubes containing a DPP-4 inhibitor (e.g., dipeptidyl peptidase-4 inhibitor) and aprotinin to prevent the degradation of active incretins.
-
Ethylenediaminetetraacetic acid (EDTA) is recommended as the anticoagulant.
-
Immediately after collection, the blood samples should be centrifuged at 4°C to separate the plasma.
-
The plasma should be stored at -80°C until analysis to ensure the stability of the analytes.
2. ELISA Procedure for Active GLP-1 and GIP:
This protocol outlines the general steps for a sandwich ELISA. Specific details may vary depending on the commercial kit used.
References
- 1. What clinical trials have been conducted for Sitagliptin? [synapse.patsnap.com]
- 2. Human, Mouse, Rat, GLP-1 Active ELISA Millipore [sigmaaldrich.com]
- 3. Acute pharmacodynamic responses to sitagliptin: Drug‐induced increase in early insulin secretion in oral glucose tolerance test - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Saxagliptin Improves Glucose Tolerance but not Survival in a Murine Model of Dilated Cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
Anagliptin and Vildagliptin: A Comparative Analysis of their Impact on Beta-Cell Function
A deep dive into the mechanistic nuances and clinical evidence surrounding two prominent DPP-4 inhibitors in the management of type 2 diabetes.
In the landscape of oral hypoglycemic agents, Dipeptidyl Peptidase-4 (DPP-4) inhibitors have carved a significant niche by virtue of their glucose-dependent mechanism of action, which enhances endogenous incretin levels and subsequently improves pancreatic beta-cell function. This guide provides a detailed comparative analysis of two such inhibitors, Anagliptin and Vildagliptin, with a specific focus on their effects on beta-cell function, supported by experimental data and detailed methodologies for the discerning researcher and drug development professional.
Mechanism of Action: A Shared Pathway
Both this compound and Vildagliptin exert their therapeutic effects by inhibiting the DPP-4 enzyme. This enzyme is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, both drugs increase the circulating levels of active GLP-1 and GIP.[1][2] This elevation in incretin hormones leads to several beneficial downstream effects on beta-cells:
-
Glucose-Dependent Insulin Secretion: Enhanced GLP-1 and GIP levels stimulate the pancreatic beta-cells to secrete insulin in a glucose-dependent manner. This means that insulin is released primarily when blood glucose levels are elevated, thereby reducing the risk of hypoglycemia.
-
Suppression of Glucagon Secretion: Increased GLP-1 levels also act on pancreatic alpha-cells to suppress the secretion of glucagon, a hormone that raises blood glucose levels by promoting hepatic glucose production.[1][2]
-
Potential for Beta-Cell Preservation: Preclinical studies suggest that incretin hormones may also play a role in beta-cell proliferation and the inhibition of apoptosis, hinting at a potential for long-term preservation of beta-cell mass and function.
Comparative Efficacy on Beta-Cell Function: A Review of Clinical Data
While both drugs share a common mechanism, nuances in their clinical effects on beta-cell function can be observed through various clinical studies. The following tables summarize key quantitative data from studies investigating the impact of this compound and Vildagliptin on markers of beta-cell function and glycemic control.
Table 1: Effect of this compound on Glycemic Control and Variability
| Parameter | Baseline (Mean ± SD) | Change after 12 Weeks (Mean ± SD) | p-value | Study |
| Mean Amplitude of Glycemic Excursion (MAGE) (mg/dL) | ||||
| This compound 100 mg BID | 89.9 ± 31.7 | -30.4 ± 25.6 | <0.001 | [3] |
| Sitagliptin 100 mg QD | 92.4 ± 34.5 | -9.5 ± 38.0 | 0.215 | [3] |
| Postprandial Time in Range (TIR) after dinner (%) | ||||
| This compound 100 mg BID | 54.1 ± 24.3 | +33.0 ± 22.0 | <0.001 | [3] |
| Sitagliptin 100 mg QD | 58.6 ± 23.8 | +14.6 ± 28.2 | 0.014 | [3] |
| HbA1c (%) | 7.2 ± 0.4 | -0.6 ± 0.4 | <0.001 | [3] |
| This compound 100 mg BID | 7.3 ± 0.5 | -0.6 ± 0.5 | <0.001 | [3] |
| Sitagliptin 100 mg QD |
Note: This study compared this compound with Sitagliptin, another DPP-4 inhibitor, providing insights into its relative efficacy.
Table 2: Effect of Vildagliptin on Beta-Cell Function and Glycemic Control
| Parameter | Baseline (Mean ± SEM) | Change after Treatment (Mean ± SEM) | p-value | Study |
| HOMA-β | 53 ± 7 | 68 ± 10 | <0.05 | [4] |
| Proinsulin/Insulin Ratio | 0.22 ± 0.03 | 0.17 ± 0.02 | <0.05 | [4] |
| Fasting Plasma Glucose (mmol/L) | 6.8 ± 0.2 | 6.4 ± 0.2 | <0.05 | [4] |
| Postprandial Glucose AUC (mmol/L*min) | 240 ± 15 | 191 ± 14 | 0.002 | [4] |
| Acute Insulin Response to Glucose (AIRg) (pmol/l) | 224 ± 44 | 286 ± 52 | <0.05 | [4] |
| Insulin Sensitivity Index (SI) (10-5 min-1 pmol-1 l) | 2.8 ± 0.5 | 3.5 ± 0.5 | <0.01 | [4] |
| Disposition Index (AIRg x SI) | 688 ± 180 | 1164 ± 318 | <0.05 | [4] |
Note: Data for Vildagliptin is derived from a study in subjects with impaired fasting glucose.
Experimental Protocols
To ensure the reproducibility and critical evaluation of the presented data, this section details the methodologies employed in the key cited studies.
Oral Glucose Tolerance Test (OGTT) for Beta-Cell Function Assessment
The OGTT is a fundamental tool for assessing beta-cell function in response to a glucose challenge. A typical protocol involves:
-
Patient Preparation: Subjects fast overnight for at least 8-10 hours.
-
Baseline Sampling: A fasting blood sample is collected to measure baseline glucose, insulin, C-peptide, and proinsulin levels.
-
Glucose Administration: A standard 75g oral glucose solution is administered to the subject.
-
Serial Blood Sampling: Blood samples are drawn at specific time intervals (e.g., 30, 60, 90, and 120 minutes) post-glucose ingestion.
-
Biochemical Analysis: Plasma glucose, insulin, and C-peptide concentrations are measured at each time point.
-
Calculation of Beta-Cell Function Indices:
-
Homeostatic Model Assessment of Beta-Cell Function (HOMA-β): Calculated from fasting glucose and insulin or C-peptide levels to estimate basal beta-cell function.
-
Proinsulin/Insulin Ratio: An elevated ratio is indicative of beta-cell dysfunction and impaired proinsulin processing.
-
Insulinogenic Index: Calculated as the change in insulin divided by the change in glucose during the first 30 minutes of the OGTT, reflecting early-phase insulin secretion.
-
Hyperglycemic Clamp Technique
A more sophisticated method to quantify insulin secretion involves the hyperglycemic clamp:
-
Catheter Placement: Two intravenous catheters are inserted, one for glucose infusion and one for blood sampling.
-
Glucose Infusion: A variable infusion of glucose is administered to raise and maintain the plasma glucose concentration at a specific hyperglycemic level (e.g., 125 mg/dL above baseline).
-
Blood Sampling: Blood samples are collected at regular intervals to measure plasma glucose and insulin/C-peptide levels.
-
Assessment of Insulin Secretion: The amount of insulin secreted in response to the sustained hyperglycemia provides a measure of the beta-cell's secretory capacity. First-phase insulin secretion is the initial burst of insulin release, while second-phase represents the sustained release.
Discussion and Conclusion
Both this compound and Vildagliptin are effective DPP-4 inhibitors that improve beta-cell function through the enhancement of the incretin system. The available data for Vildagliptin demonstrates significant improvements in HOMA-β, the proinsulin/insulin ratio, and both basal and postprandial glucose control.[4] For this compound, studies have highlighted its efficacy in reducing glycemic variability, particularly postprandial glucose excursions, when compared to another DPP-4 inhibitor, Sitagliptin.[3]
Researchers and clinicians should consider the specific patient profile and treatment goals when choosing between these agents. For instance, in patients with significant postprandial hyperglycemia, the data on this compound's effect on glycemic variability may be particularly relevant. Conversely, the robust data on Vildagliptin's impact on established markers of beta-cell function provides strong evidence of its restorative effects. Future research should aim to directly compare these two agents to further elucidate their subtle differences and guide more personalized therapeutic strategies.
References
- 1. Vildagliptin preserves the mass and function of pancreatic β cells via the developmental regulation and suppression of oxidative and endoplasmic reticulum stress in a mouse model of diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and Safety of Vildagliptin Versus Other Dipeptidyl Peptidase 4 (DPP-4) Inhibitors in the Management of Type 2 Diabetes Mellitus: A Systematic Review of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measures of β-cell Function during Oral Glucose Tolerance Test and Liquid Mixed Meal and the Hyperglycemic Clamp - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The dipeptidyl peptidase-4 inhibitor vildagliptin improves beta-cell function and insulin sensitivity in subjects with impaired fasting glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
Anagliptin's Anti-inflammatory Profile: A Comparative Guide for Researchers
In the landscape of dipeptidyl peptidase-4 (DPP-4) inhibitors, anagliptin has emerged as a therapeutic agent for type 2 diabetes with potential pleiotropic effects, including anti-inflammatory properties. This guide provides a comparative analysis of this compound's anti-inflammatory effects against other commonly used gliptins, supported by experimental data to inform researchers, scientists, and drug development professionals.
Quantitative Comparison of Anti-inflammatory Effects
The anti-inflammatory efficacy of this compound has been evaluated in various studies, often in comparison with other gliptins. The following tables summarize the quantitative data on key inflammatory markers.
Table 1: Clinical Comparison of this compound vs. Sitagliptin on Inflammatory Markers
| Inflammatory Marker | This compound (200 mg/day) | Sitagliptin (50 mg/day) | Study Duration | Outcome | Reference |
| hs-CRP (mg/L) | No significant change from baseline | No significant change from baseline | 52 weeks | No significant difference between groups | [1][2][3] |
| White Blood Cells (WBC) (x10³/μL) | No significant change from baseline | No significant change from baseline | 52 weeks | No significant difference between groups | [1][2][3] |
| Interleukin-6 (IL-6) (pg/mL) | No significant change from baseline | No significant change from baseline | 52 weeks | No significant difference between groups | [1][2][3] |
Data from a sub-analysis of the REASON Trial in patients with type 2 diabetes, dyslipidemia, and atherosclerotic vascular lesions.[1][2][3]
Table 2: In Vitro and In Vivo Effects of this compound and Other Gliptins on Inflammatory Markers
| Gliptin | Model | Inflammatory Marker | Effect | Reference |
| This compound | LPS-stimulated human pulmonary microvascular endothelial cells (HPMVECs) | TNF-α, IL-1β, IL-6, CCL2 | Significantly decreased expression | [4] |
| High glucose-treated human umbilical vein endothelial cells (HUVECs) | NLRP3, ASC, Cleaved Caspase-1, IL-1β, IL-18 | Downregulated activation of NLRP3 inflammasome | [5] | |
| Stress-induced senescent HUVECs | NLRP3, Cleaved Caspase-1, IL-1β | Attenuated activation of NLRP3 inflammasome | [6] | |
| Sitagliptin | Patients with type 2 diabetes | CRP, IL-6 | Significant reduction | [7] |
| LPS-stimulated cardiomyocytes | TNF-α, IL-6, IL-1β, COX-2, iNOS | Downregulated expression | [8] | |
| ox-LDL-treated THP-1 macrophages | NLRP3, TLR4, IL-1β | Significant reduction | [9] | |
| Vildagliptin | Doxorubicin-induced nephrotoxicity in rats | TNF-α, IL-1β, NLRP3 | Significantly reduced | [9] |
| High fatty acid-treated endothelial cells | NLRP3, ASC, p20, HMGB-1, IL-1β, IL-18 | Suppressed activation of NLRP3 inflammasome | [1][10] | |
| Linagliptin | LPS-stimulated human U937 monocytes | IL-6, Intranuclear NF-κB/p65 | Significantly inhibited | [11] |
| Experimental sepsis in diabetic mice | NF-κB activation, iNOS expression, serum inflammatory cytokines | Significant reduction | [12] | |
| Saxagliptin | Doxorubicin-induced nephrotoxicity in rats | TNF-α, IL-1β, NLRP3 | Significantly reduced | [9] |
| Overweight/obese people without diabetes | IL-8 secretion from adipose tissue | Reduced | [13] |
Key Signaling Pathways
The anti-inflammatory effects of this compound and other gliptins are mediated through the modulation of key signaling pathways, primarily the NF-κB and NLRP3 inflammasome pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), the IKK complex gets activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB p65 subunit to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Several gliptins, including this compound, have been shown to inhibit this pathway.
NLRP3 Inflammasome Pathway
The NLRP3 inflammasome is a multi-protein complex that, upon activation by various stimuli including high glucose, triggers the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18. This compound and other gliptins have been demonstrated to suppress the activation of the NLRP3 inflammasome.
Experimental Protocols
This section details the methodologies for key experiments cited in the comparison of this compound's anti-inflammatory effects.
REASON Trial Sub-analysis: Measurement of Inflammatory Markers
-
Objective : To compare the effects of this compound and sitagliptin on hs-CRP, WBC, and IL-6 in patients with type 2 diabetes.
-
Study Design : A randomized, open-label, parallel-group comparison.
-
Participants : 177 patients received this compound (200 mg/day) and 176 patients received sitagliptin (50 mg/day) for 52 weeks.[1][2][3]
-
Sample Collection : Blood samples were collected at baseline and after 52 weeks of treatment.
-
Assays :
-
hs-CRP : Measured using a latex-enhanced nephelometric immunoassay.
-
WBC : Measured using an automated hematology analyzer.
-
IL-6 : Measured using a chemiluminescent enzyme immunoassay.
-
-
Workflow :
In Vitro Assessment of Anti-inflammatory Effects on Endothelial Cells
-
Objective : To evaluate the effect of this compound on LPS-induced inflammation in human pulmonary microvascular endothelial cells (HPMVECs).
-
Cell Culture : HPMVECs were cultured in endothelial cell medium.
-
Treatment : Cells were pre-treated with various concentrations of this compound for 2 hours, followed by stimulation with lipopolysaccharide (LPS; 100 ng/mL) for 24 hours.
-
Assays :
-
Quantitative Real-Time PCR (qRT-PCR) : To measure the mRNA expression levels of TNF-α, IL-1β, IL-6, and CCL2.
-
Western Blotting : To assess the protein levels of components of the NF-κB signaling pathway (p-p65, p-IκBα).
-
-
Workflow :
Conclusion
This compound exhibits anti-inflammatory properties by modulating key inflammatory pathways, including the NF-κB and NLRP3 inflammasome pathways. While direct head-to-head clinical data against a wide range of other gliptins is still emerging, in vitro and in vivo studies suggest a comparable, and in some contexts, a potent anti-inflammatory profile. The provided data and experimental outlines offer a foundational guide for researchers to further investigate and compare the nuanced anti-inflammatory effects of this compound within the DPP-4 inhibitor class.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Effect of this compound versus Sitagliptin on Inflammatory Markers: Sub-Analysis from the REASON Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Vildagliptin Reduces Stenosis of Injured Carotid Artery in Diabetic Mouse Through Inhibiting Vascular Smooth Muscle Cell Proliferation via ER Stress/NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Anti-inflammatory effects of saxagliptin and vildagliptin against doxorubicin-induced nephrotoxicity in rats: attenuation of NLRP3 inflammasome up-regulation and tubulo-interstitial injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Vildagliptin inhibits high free fatty acid (FFA)-induced NLRP3 inflammasome activation in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. Linagliptin Attenuates the Cardiac Dysfunction Associated With Experimental Sepsis in Mice With Pre-existing Type 2 Diabetes by Inhibiting NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of saxagliptin on adipose tissue inflammation and vascular function in overweight and obese people: a placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head In Vivo Comparison of Anagliptin and Saxagliptin for Type 2 Diabetes Mellitus
An in-depth review of the preclinical and clinical data on the efficacy, safety, and pharmacokinetic profiles of two prominent DPP-4 inhibitors.
This guide provides a comprehensive comparison of Anagliptin and Saxagliptin, two selective dipeptidyl peptidase-4 (DPP-4) inhibitors used in the management of type 2 diabetes mellitus. While direct head-to-head in vivo preclinical studies are limited, this document synthesizes available data from a range of preclinical and clinical trials to offer an objective comparison for researchers, scientists, and drug development professionals.
Mechanism of Action: A Shared Pathway
Both this compound and Saxagliptin exert their therapeutic effects by inhibiting the DPP-4 enzyme. This enzyme is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By blocking DPP-4, both drugs increase the circulating levels of active GLP-1 and GIP. This leads to enhanced glucose-dependent insulin secretion from pancreatic β-cells and suppressed glucagon release from α-cells, ultimately resulting in improved glycemic control.
Efficacy in Glycemic Control
Both this compound and Saxagliptin have demonstrated efficacy in improving glycemic control in patients with type 2 diabetes.
This compound: Clinical trials have shown that this compound effectively reduces HbA1c levels. In a Phase II trial, monotherapy with 200 mg and 400 mg of daily this compound resulted in a reduction of HbA1c values from baseline by 0.75% and 0.82%, respectively, after 12 weeks.[1] When used in combination with other oral antidiabetic agents, this compound also led to significant decreases in HbA1c, fasting blood glucose, and postprandial blood glucose levels over 52 weeks.[1]
Saxagliptin: Saxagliptin has also shown significant improvements in glycemic parameters. In treatment-naive patients, Saxagliptin monotherapy (2.5 mg and 5 mg daily) led to placebo-adjusted HbA1c reductions of 0.45% to 0.63%.[2] The greatest reduction in HbA1c was observed when Saxagliptin was used in combination with metformin.[2]
| Efficacy Parameter | This compound | Saxagliptin |
| Monotherapy HbA1c Reduction | 0.75% - 0.82% (12 weeks)[1] | 0.45% - 0.63% (placebo-adjusted)[2] |
| Combination Therapy | Significant reduction in HbA1c, FBG, and PPG (52 weeks)[1] | Significant HbA1c reduction with metformin, SUs, and TZDs[2] |
Pharmacokinetic Profiles: A Comparative Overview
The pharmacokinetic properties of this compound and Saxagliptin have been characterized in various preclinical and clinical studies.
This compound: In preclinical animal models, this compound is well-absorbed orally.[3] It is primarily metabolized by the liver and excreted in the urine.[4]
Saxagliptin: Saxagliptin is also rapidly absorbed after oral administration.[5] It is metabolized primarily by cytochrome P450 3A4/5 (CYP3A4/5) to an active metabolite, 5-hydroxy saxagliptin, which is half as potent as the parent compound.[2] Elimination occurs through both renal and hepatic pathways.[2]
| Pharmacokinetic Parameter | This compound | Saxagliptin |
| Absorption | Well absorbed orally[3] | Rapidly absorbed orally[5] |
| Metabolism | Primarily hepatic[4] | Primarily hepatic (CYP3A4/5) to an active metabolite[2] |
| Elimination | Primarily renal[4] | Renal and hepatic[2] |
Safety and Tolerability Profiles
This compound: Preclinical trials of this compound have reported no serious adverse effects.[1] Clinical studies have also indicated a favorable safety profile.
Saxagliptin: Saxagliptin is generally well-tolerated.[2] The most commonly reported adverse events include upper respiratory tract infection, urinary tract infection, and headache.[2] Importantly, large-scale cardiovascular outcome trials, such as the SAVOR-TIMI 53 study, have been conducted for Saxagliptin. While the trial showed that Saxagliptin did not increase the risk of major adverse cardiovascular events (a composite of cardiovascular death, nonfatal myocardial infarction, or nonfatal ischemic stroke), it did show an increased risk of hospitalization for heart failure compared to placebo.[6] Preclinical in vivo safety pharmacology and toxicology studies in rats, dogs, and monkeys did not identify any signals of myocardial injury or changes in cardiac function, blood pressure, or heart rate.[7]
| Safety Aspect | This compound | Saxagliptin |
| General Tolerability | Good, no serious adverse effects in preclinical trials[1] | Generally well-tolerated[2] |
| Common Adverse Events | Not specified in detail | Upper respiratory tract infection, urinary tract infection, headache[2] |
| Cardiovascular Safety | No specific preclinical cardiovascular safety studies found | No increased risk of MACE in SAVOR-TIMI 53, but increased risk of hospitalization for heart failure.[6] Preclinical studies showed no adverse cardiovascular effects.[7] |
Effects on Lipid Profile
This compound: this compound has shown beneficial effects on the lipid profile. A prospective multicenter trial demonstrated that this compound significantly reduced total cholesterol (TC), low-density lipoprotein cholesterol (LDL-C), and high-density lipoprotein cholesterol (HDL-C) levels after 24 weeks of treatment.[8]
Saxagliptin: The effect of Saxagliptin on lipid profiles is not as extensively documented in the provided search results.
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of research findings. Below are summaries of methodologies from key in vivo studies.
This compound: Lipid Profile Study in Mice
-
Animal Model: Male low-density lipoprotein receptor-deficient mice.
-
Drug Administration: 0.3% this compound was administered in the diet.
-
Outcome Measures: Plasma lipid levels were assayed, and the lipoprotein profile was analyzed using high-performance liquid chromatography. Hepatic gene expression was examined by DNA microarray and quantitative polymerase chain reaction analyses. Sterol regulatory element-binding protein transactivation assay was carried out in vitro.
Saxagliptin: Cardiovascular Safety Study in Animal Models
-
Animal Models: Rats, dogs, and monkeys.
-
Study Type: In vivo safety pharmacology and toxicology studies.
-
Outcome Measures: Evaluation of potential effects on the cardiovascular system, including cardiac conduction, blood pressure, heart rate, contractility, heart weight, and heart histopathology.[7]
Conclusion
Both this compound and Saxagliptin are effective DPP-4 inhibitors that improve glycemic control in patients with type 2 diabetes through a shared mechanism of action. While both drugs appear to be well-tolerated, the available data on their broader metabolic and cardiovascular effects differ. This compound has demonstrated a beneficial impact on lipid profiles. Saxagliptin has undergone extensive cardiovascular safety evaluation in a large clinical trial, which, while reassuring regarding major adverse cardiovascular events, highlighted a potential risk for hospitalization for heart failure.
The lack of direct head-to-head preclinical in vivo comparisons necessitates that researchers and clinicians carefully consider the individual profiles of these agents when making decisions in drug development and clinical practice. Further research directly comparing the cardiovascular and broader metabolic effects of these two DPP-4 inhibitors in preclinical models would be valuable.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound in the treatment of type 2 diabetes: safety, efficacy, and patient acceptability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Assessment of the cardiovascular safety of saxagliptin in patients with type 2 diabetes mellitus: pooled analysis of 20 clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. EXamination of cArdiovascular outcoMes with alogliptIN versus standard of carE in patients with type 2 diabetes mellitus and acute coronary syndrome (EXAMINE): a cardiovascular safety study of the dipeptidyl peptidase 4 inhibitor alogliptin in patients with type 2 diabetes with acute coronary syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nonclinical and clinical pharmacology evidence for cardiovascular safety of saxagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Safety and Efficacy of Combining Saxagliptin and Pioglitazone Therapy in Streptozocin-Induced Diabetic Rats [mdpi.com]
Anagliptin's Effect on Cardiovascular Biomarkers: A Comparative Guide
An objective comparison of anagliptin's performance against placebo in modulating key cardiovascular biomarkers, supported by available clinical and preclinical data.
This guide provides a comprehensive analysis of the effects of this compound, a dipeptidyl peptidase-4 (DPP-4) inhibitor, on crucial cardiovascular biomarkers. Direct placebo-controlled clinical trial data for this compound across a full panel of these markers is limited. Therefore, this comparison synthesizes findings from an active-comparator clinical trial, meta-analyses of the DPP-4 inhibitor class versus placebo, and preclinical studies to offer a broad perspective for researchers, scientists, and drug development professionals.
Clinical Data Summary
Direct clinical evidence for this compound's effect on inflammatory biomarkers comes from a sub-analysis of the Randomized Evaluation of this compound vs Sitagliptin On low-density lipoproteiN cholesterol in diabetes (REASON) Trial. This study compared this compound to another DPP-4 inhibitor, sitagliptin, not a placebo.
Table 1: this compound vs. Sitagliptin - Changes in Inflammatory Biomarkers (REASON Trial Sub-analysis) [1][2][3]
| Biomarker | This compound (200 mg/day) | Sitagliptin (50 mg/day) | Duration | Outcome |
| hs-CRP | No significant change from baseline | No significant change from baseline | 52 weeks | No significant difference between groups |
| IL-6 | No significant change from baseline | No significant change from baseline | 52 weeks | No significant difference between groups |
Note: The REASON trial was a multicenter, randomized, open-label, active-controlled, parallel-group trial. The presented data is from a sub-analysis focusing on inflammatory markers.[1]
To provide a placebo-controlled context, the following table summarizes data from meta-analyses of the broader DPP-4 inhibitor class (primarily including sitagliptin and vildagliptin). It is important to note that these findings may not be directly extrapolated to this compound.
Table 2: DPP-4 Inhibitors vs. Placebo - Changes in Cardiovascular Biomarkers (Meta-analysis Data)
| Biomarker | DPP-4 Inhibitors | Placebo | Duration | Outcome (Weighted Mean Difference) |
| Adiponectin | Increased levels | --- | ≥ 12 weeks | +0.74 µg/mL[4][5][6][7] |
| hs-CRP | Decreased levels | --- | Not specified | -0.86 mg/L[8][9][10] |
Experimental Protocols
REASON Trial Sub-analysis on Inflammatory Markers
-
Trial Design: A multicenter, randomized, open-label, active-controlled, parallel-group trial.[1]
-
Participants: 353 patients with type 2 diabetes, dyslipidemia, and existing atherosclerotic vascular lesions who were being treated with statins.[1]
-
Intervention: Patients were randomized to receive either this compound 200 mg per day (100 mg twice daily) or sitagliptin 50 mg per day for 52 weeks.[2][3][11]
-
Biomarker Measurement: High-sensitivity C-reactive protein (hs-CRP) and interleukin-6 (IL-6) were measured at baseline and after 52 weeks of treatment.[1][3]
-
Statistical Analysis: Changes in inflammatory markers were calculated as the difference between baseline and 52-week values.
Meta-analysis of DPP-4 Inhibitors vs. Placebo on Adiponectin
-
Study Selection: A systematic review and meta-analysis of eight randomized controlled trials (RCTs) investigating the impact of DPP-4 inhibitors (vildagliptin and sitagliptin) on plasma adiponectin concentrations.[4]
-
Data Synthesis: A random-effects model and the generic inverse variance method were used to calculate the weighted mean difference (WMD) in adiponectin levels between the DPP-4 inhibitor and placebo groups.[4]
Meta-analysis of DPP-4 Inhibitors vs. Placebo on C-reactive Protein
-
Study Selection: A systematic review and meta-analysis of sixteen randomized controlled trials with 1607 patients with type 2 diabetes.[8]
-
Data Synthesis: A random-effects model was used for quantitative data analysis to determine the pooled difference in serum CRP concentrations between DPP-4 inhibitor and placebo groups.[8]
Mandatory Visualizations
Discussion of Findings
Inflammatory Markers (hs-CRP, TNF-α, IL-6)
The most direct clinical evidence from the REASON trial sub-analysis indicates that this compound, over a 52-week period, did not significantly alter levels of hs-CRP and IL-6 when compared to sitagliptin in patients already on statin therapy.[1][2][3] This suggests that in this patient population with established cardiovascular disease, the anti-inflammatory effects of this compound may be neutral or not superior to another DPP-4 inhibitor. However, a meta-analysis of the DPP-4 inhibitor class did show a significant, albeit modest, reduction in CRP levels compared to placebo.[8][9][10]
Preclinical studies offer a contrasting view, demonstrating that this compound can directly suppress the production of pro-inflammatory cytokines, including TNF-α and IL-6.[12] In vitro models have shown that this compound can inhibit the NF-κB signaling pathway, a key regulator of inflammation.[12] This discrepancy between preclinical and clinical findings may be due to the complex inflammatory milieu in patients with long-standing diabetes and cardiovascular disease, or the concurrent use of medications like statins which also have anti-inflammatory properties.
Adiponectin
There is no direct clinical data from placebo-controlled trials on the effect of this compound on adiponectin. However, a meta-analysis of other DPP-4 inhibitors (sitagliptin and vildagliptin) found a significant increase in adiponectin levels compared to placebo.[4][5][6][7] Adiponectin is an adipokine with anti-inflammatory and insulin-sensitizing properties, and its elevation is generally considered beneficial for cardiovascular health. Whether this compound shares this effect remains to be confirmed in dedicated clinical trials.
Endothelial Function
Preclinical evidence strongly suggests a protective role for this compound in endothelial function. Studies on human umbilical vein endothelial cells (HUVECs) have shown that this compound can ameliorate high glucose-induced endothelial dysfunction.[13][14][15] The proposed mechanism involves the activation of SIRT1, which in turn inhibits the NLRP3 inflammasome, a key component of the inflammatory response that can lead to endothelial damage.[13][15][16] Additionally, this compound has been shown to modulate the AKT/eNOS pathway, which can lead to increased nitric oxide (NO) production, a critical factor in maintaining vascular health.[12]
Conclusion
-
Inflammatory Markers: In a clinical setting with an active comparator, this compound showed a neutral effect on hs-CRP and IL-6.[1][2][3] However, the broader class of DPP-4 inhibitors has been associated with a reduction in CRP versus placebo.[8][9][10] Preclinical data support a direct anti-inflammatory action of this compound.[12]
-
Adiponectin: Based on class-effect data, it is plausible that this compound may increase adiponectin levels, which would be a favorable cardiovascular effect.[4][5][6][7]
-
Endothelial Function: Strong preclinical evidence points towards a protective effect of this compound on the endothelium, mediated through anti-inflammatory and pro-vasodilatory pathways.[12][13][14][15][16]
For researchers and drug development professionals, these findings highlight the need for further investigation into the pleiotropic cardiovascular effects of this compound. Future studies should aim to bridge the gap between the promising preclinical data and the current clinical evidence, particularly through placebo-controlled trials that can definitively delineate the impact of this compound on a comprehensive panel of cardiovascular biomarkers.
References
- 1. Effect of this compound versus Sitagliptin on Inflammatory Markers: Sub-Analysis from the REASON Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of this compound versus Sitagliptin on Inflammatory Markers: Sub-Analysis from the REASON Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of Dipeptidyl Peptidase-4 Inhibitors on Plasma Adiponectin: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Impact of dipeptidyl peptidase-4 inhibitors on serum adiponectin: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of dipeptidyl-peptidase-4 inhibitors on C-reactive protein in patients with type 2 diabetes: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effect of dipeptidyl-peptidase-4 inhibitors on C-reactive protein in patients with type 2 diabetes: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of this compound versus Sitagliptin on Renal Function: Subanalyzes from the REASON Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound alleviates lipopolysaccharide-induced inflammation, apoptosis and endothelial dysfunction of lung microvascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound ameliorates high glucose- induced endothelial dysfunction via suppression of NLRP3 inflammasome activation mediated by SIRT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of this compound on the stress induced accelerated senescence of human umbilical vein endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ovid.com [ovid.com]
- 16. Roles and Mechanisms of Dipeptidyl Peptidase 4 Inhibitors in Vascular Aging - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Anagliptin: A Guide for Laboratory Professionals
The responsible disposal of chemical reagents and pharmaceutical compounds is a critical component of laboratory safety and environmental stewardship. This guide provides essential information and procedural guidance for the proper disposal of Anagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, tailored for researchers, scientists, and drug development professionals.
While specific disposal protocols for this compound are not extensively detailed in public records, the established principles for pharmaceutical waste management provide a clear framework. The primary directive is to adhere to all federal, state, and local regulations.[1] this compound is classified as slightly hazardous to water, and as such, large quantities or undiluted product should not be allowed to enter any water course, groundwater, or sewage system.
Regulatory Framework for Pharmaceutical Waste
The disposal of pharmaceutical waste in the United States is governed by several key regulatory bodies. Understanding their roles is essential for maintaining compliance. The Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) are the principal federal agencies overseeing this area.[2][3]
| Regulatory Body | Governing Regulation/Act | Key Responsibilities & Requirements |
| Environmental Protection Agency (EPA) | Resource Conservation and Recovery Act (RCRA)[2][3][4] | Sets federal guidelines for the management and disposal of hazardous waste, including certain pharmaceuticals. Subpart P of the RCRA provides specific rules for healthcare facilities, notably prohibiting the sewering (flushing) of hazardous pharmaceutical waste.[3][5] |
| Drug Enforcement Administration (DEA) | Controlled Substances Act | Regulates the disposal of controlled substances to prevent diversion. This compound is not currently listed as a controlled substance. |
| State Environmental Agencies & Boards of Pharmacy | State-Specific Regulations | Implement and often enhance federal regulations. Requirements can vary significantly by state, and generators are responsible for knowing and adhering to local rules.[2] |
Step-by-Step Disposal Protocol for this compound
The following procedure outlines a recommended workflow for the disposal of this compound waste in a laboratory setting. This process is designed to ensure safety and regulatory compliance.
Waste Characterization
-
Hazardous Waste Determination : The first and most critical step is to determine if the this compound waste qualifies as hazardous under the EPA's Resource Conservation and Recovery Act (RCRA). Pharmaceutical waste is considered hazardous if it is specifically listed by the EPA or exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[4] While this compound itself is not a listed hazardous waste, formulations containing it could have other components that meet these criteria. Consult your institution's Environmental Health & Safety (EHS) department for guidance on this determination.
-
Segregation : Do not mix this compound waste with other chemical or biological waste streams unless explicitly permitted by your institution's protocols. Proper segregation is key to compliant disposal.
Primary Disposal Options (in order of preference)
-
Licensed Hazardous Waste Vendor : If the waste is determined to be RCRA hazardous, it must be collected by a licensed hazardous waste transporter for disposal, which is typically incineration at a permitted facility.[3][6]
-
Pharmaceutical Take-Back Programs / Reverse Distributors : For non-hazardous pharmaceutical waste, utilizing a drug take-back program or a reverse distributor is the most environmentally sound option.[2][7][8] These programs ensure that the pharmaceuticals are disposed of properly, usually via incineration.
On-Site Management (If Take-Back Programs are Unavailable)
If a take-back program is not accessible and the waste is confirmed to be non-hazardous, follow these steps for on-site management prior to disposal. This method should be considered a last resort and must be compliant with local regulations.
-
Remove from Original Container : Transfer the this compound material from its primary container.
-
Deactivate/Denature : Mix the this compound (without crushing tablets or capsules) with an unappealing and inert substance such as cat litter, used coffee grounds, or dirt.[9][10] This makes the drug unpalatable and less likely to be diverted or accidentally ingested.
-
Seal Securely : Place the mixture into a sealable container, such as a plastic bag or an empty tub, to prevent leakage.[7][9]
-
Final Disposal : Place the sealed container in a non-recyclable, opaque trash receptacle.
-
De-identify Packaging : Before disposing of the empty original container, remove or scratch out all personal or identifying information from the label to protect privacy.[9][10]
Important : Under no circumstances should expired or unwanted this compound be flushed down the toilet or drain unless specifically instructed by the manufacturer or FDA, which is not the current guidance for this compound.[7] This practice can lead to the contamination of water supplies as treatment plants are often not equipped to remove such pharmaceutical compounds.[7]
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory or research setting.
Caption: Decision workflow for the compliant disposal of this compound waste.
Experimental Protocols
A review of publicly available literature and safety data sheets did not yield specific experimental protocols for the degradation or disposal of this compound. The procedures outlined above are based on general regulatory guidelines for pharmaceutical waste management. Researchers should consult their institution's specific standard operating procedures (SOPs) and EHS department for any established in-house protocols.
References
- 1. abmole.com [abmole.com]
- 2. sdmedwaste.com [sdmedwaste.com]
- 3. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 4. danielshealth.com [danielshealth.com]
- 5. epa.gov [epa.gov]
- 6. sandiegocounty.gov [sandiegocounty.gov]
- 7. epa.gov [epa.gov]
- 8. Disposal Of Sharps And Unused Medications. [diabetescarecommunity.ca]
- 9. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 10. pharmacytimes.com [pharmacytimes.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
